Territrem A
Description
tremorgenic mycotoxin from Aspergillus terreus
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1,7-dihydroxy-14-(7-methoxy-1,3-benzodioxol-5-yl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O9/c1-24(2)7-6-21(29)26(4)27(24,31)9-8-25(3)28(26,32)13-16-18(37-25)12-17(36-23(16)30)15-10-19(33-5)22-20(11-15)34-14-35-22/h6-7,10-12,31-32H,8-9,13-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJHAHVVYAVVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC6=C(C(=C5)OC)OCO6)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40897214 | |
| Record name | Territrem A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40897214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70407-19-1 | |
| Record name | (4aR,6aR,12aS,12bS)-4a,6,6a,12,12a,12b-Hexahydro-4a,12a-dihydroxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,4,6a,12b-tetramethyl-4H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70407-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Territrem A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070407191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Territrem A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40897214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Territrem A: A Technical Deep-Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Territrem A is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. Its potent neurotoxic effects have made it a subject of significant interest in the scientific community. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its molecular targets and the downstream consequences of its activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and toxicology.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The primary and most well-established mechanism of action of this compound and its analogues, such as Territrem B, is the potent and irreversible inhibition of acetylcholinesterase (AChE)[1]. AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, a process essential for terminating neuronal signal transmission.
Nature of Inhibition
Studies on the closely related Territrem B have revealed that the inhibition of AChE is of a non-covalent, yet irreversible, nature[2]. This is distinct from many other irreversible AChE inhibitors, such as organophosphates, which form a covalent bond with the enzyme's active site. Molecular modeling and structural studies suggest that Territrem B becomes "trapped" within the active site gorge of AChE[2]. Specifically, Territrem B has been shown to span from the peripheral "P-site" to the acylation "A-site" at the base of the gorge[3]. This unique binding mode is thought to be responsible for its potent and long-lasting inhibitory effects.
Quantitative Analysis of Acetylcholinesterase Inhibition
| Compound | Parameter | Value | Enzyme Source | Reference |
| Territrem B | IC50 | 8 nM | Not Specified | |
| Territrem B | IC50 | 0.64 µM | Penicillium sp. | [4] |
| Territrem B | Ki | 1.7 nM | Not Specified | [5] |
| Territrem B | Overall Inhibition Constant | 0.01 nM⁻¹ min⁻¹ | Not Specified | [2] |
Downstream Effects of Acetylcholinesterase Inhibition
The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This excess ACh continuously stimulates postsynaptic receptors, leading to a state of cholinergic crisis characterized by a range of neurological and physiological symptoms.
Signaling Pathway of Acetylcholinesterase Inhibition by this compound
Caption: Signaling pathway of this compound-induced neurotoxicity.
Neurotoxicity and Physiological Manifestations
The continuous stimulation of cholinergic receptors results in a range of neurotoxic effects, which are the hallmark of this compound poisoning. These include:
-
Tremors: The most characteristic symptom, giving the mycotoxin its name.
-
Convulsions and Seizures: Resulting from uncontrolled neuronal firing.
-
Muscle Fasciculations and Paralysis: Due to the overstimulation of neuromuscular junctions.
-
Autonomic Effects: Including excessive salivation, lacrimation, and other signs of cholinergic crisis.
Potential Role of Calcium Signaling and SERCA Pump Interaction
While the primary mechanism of action is clearly defined as AChE inhibition, the potential involvement of other targets, such as those related to calcium homeostasis, has been a subject of interest in the broader field of mycotoxin-induced neurotoxicity. However, it is crucial to note that, at present, there is no direct experimental evidence in the reviewed scientific literature to suggest that this compound directly interacts with or modulates the activity of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump or directly alters intracellular calcium concentrations through other means. The observed neurotoxic effects can be fully explained by the profound disruption of cholinergic signaling.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity and the inhibitory potential of compounds like this compound.
Principle: The assay measures the product of acetylthiocholine (B1193921) hydrolysis by AChE. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound solution (test inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and AChE in phosphate buffer.
-
Assay Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the this compound solution at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound. The IC50 value can then be determined from a dose-response curve.
In Vivo Neurotoxicity Assessment in Animal Models
Model: Rodent models (e.g., mice) are commonly used to assess the neurotoxic effects of tremorgenic mycotoxins.
Procedure:
-
Dosing: Administer this compound to the animals, typically via intraperitoneal injection or oral gavage, at various dose levels. A control group receiving the vehicle should be included.
-
Observation: Observe the animals for the onset, severity, and duration of clinical signs of neurotoxicity, including tremors, convulsions, ataxia, and changes in behavior. A scoring system can be used to quantify the severity of the tremors.
-
Electromyography (EMG): To obtain objective and quantitative data on muscle electrical activity, EMG recordings can be performed. This involves inserting fine-wire electrodes into specific muscles to record spontaneous and evoked electrical activity. The presence of fasciculations, myotonic discharges, and other abnormal electrical activities provides evidence of neuromuscular dysfunction.
-
Histopathology: After the observation period, animals are euthanized, and tissues, particularly from the central and peripheral nervous systems, are collected for histopathological examination to identify any neuronal damage or lesions.
Workflow for In Vivo Neurotoxicity Assessment
Caption: Experimental workflow for in vivo neurotoxicity assessment of this compound.
Conclusion
The primary mechanism of action of this compound is the potent and irreversible inhibition of acetylcholinesterase. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in a state of cholinergic crisis that manifests as severe neurotoxic effects, most notably tremors and convulsions. While the involvement of other cellular targets cannot be entirely ruled out without further investigation, the current body of scientific evidence strongly supports AChE inhibition as the central event in this compound-induced toxicity. Future research should aim to definitively determine the IC50 of this compound for AChE and explore any potential secondary mechanisms that may contribute to its overall toxicological profile.
References
- 1. (4aR,6aR,12aS,12bS)-4a,6,6a,12,12a,12b-Hexahydro-4a,12a-dihydroxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,4,6a,12b-tetramethyl-4H,11H-naphtho(2,1-b)pyrano(3,4-e)pyran-1,11(5H)-dione | C28H30O9 | CID 115079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase complexes with the natural product inhibitors dihydrotanshinone I and territrem B: binding site assignment from inhibitor competition and validation through crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and acetylcholinesterase inhibitory activity of asterric acid derivatives produced by Talaromyces aurantiacus FL15, an endophytic fungus from Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Introduction to Aspergillus terreus and Territrems
An In-depth Technical Guide to Territrem A from Aspergillus terreus
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: this compound is a potent tremorgenic mycotoxin produced by the filamentous fungus Aspergillus terreus. It belongs to a class of complex secondary metabolites known for their significant biological activities, most notably the irreversible inhibition of acetylcholinesterase (AChE). This property positions territrem derivatives as potential scaffolds for the development of therapeutics for neurodegenerative diseases such as Alzheimer's. This document provides a comprehensive technical overview of this compound, covering its biosynthesis, chemical properties, and pharmacological activities. It includes detailed experimental protocols for fungal cultivation, metabolite extraction, and bioassays, supported by quantitative data and graphical representations of key pathways and workflows to facilitate advanced research and development.
Aspergillus terreus is a ubiquitous soil-dwelling fungus recognized for its ability to produce a diverse array of secondary metabolites.[1] While it is industrially significant for producing commercially valuable compounds like lovastatin (B1675250) and itaconic acid, it also synthesizes several mycotoxins, including the territrem series.[1][2][3]
The territrems are a family of tremorgenic mycotoxins, with this compound, B, and C being the most well-characterized.[4][5] These compounds induce neurological symptoms such as tremors and convulsions in vertebrates. Their primary mechanism of action is the potent and irreversible inhibition of the enzyme acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease.[6][7][8] This dual nature as both a toxin and a potential therapeutic lead makes the study of territrems a compelling area of research.
Chemical and Physical Properties
Territrems are complex meroterpenoids, featuring a hybrid structure derived from both polyketide and terpenoid biosynthetic pathways. The core structures of this compound, B, and C are very similar, with minor variations in their phenyl moieties.[4][9] These structural differences influence their biological potency and toxicological profiles.
Table 1: Physicochemical Properties of Major Territrems
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference(s) |
|---|---|---|---|
| This compound | C₂₈H₃₀O₉ | 510.53 | [4] |
| Territrem B | C₂₉H₃₄O₉ | 526.57 | [4] |
| Territrem C | C₂₈H₃₂O₉ | 512.55 | [5][9] |
| Territrem B' | C₂₉H₃₄O₁₀ | 542.57 |[10][11] |
Biosynthesis of Territrems
The biosynthesis of the territrem scaffold is a complex process involving precursors from distinct metabolic pathways. Isotope labeling studies have demonstrated that the aromatic portion of the molecule originates from the shikimate pathway, while the non-aromatic moiety is derived from the mevalonate (B85504) pathway.[12][13] Mevinolin, an inhibitor of HMG-CoA reductase (a key enzyme in the mevalonate pathway), has been shown to inhibit the production of territrems, confirming the involvement of this pathway.[12][13]
The genes responsible for territrem biosynthesis are organized in a biosynthetic gene cluster (BGC). In A. terreus, the terrein (B1683088) BGC contains 11 genes, including a non-reducing polyketide synthase (NR-PKS) gene, terA, and a pathway-specific transcription factor, terR, which is essential for inducing the cluster's expression.[14][15][16]
Caption: Simplified flow of precursors into the territrem biosynthetic pathway.
Production, Extraction, and Purification
The generation of territrems for research and development requires standardized protocols for fungal cultivation and subsequent metabolite isolation.
Fungal Cultivation and Production
Aspergillus terreus can be cultured on various media to produce territrems, with solid-state fermentation on rice being a commonly cited method yielding significant quantities.[10][17] Liquid cultures, such as potato-dextrose (PD) medium, are also effective, particularly for isotope labeling studies.[12][13] Production is typically carried out over 14 days to allow for sufficient accumulation of the secondary metabolites.[12][13] Environmental factors such as nitrogen or iron starvation can induce and regulate the production of certain secondary metabolites.[18][19]
Table 2: Reported Yields of Territrems from Aspergillus terreus Cultures
| Culture Method | Substrate | Yield | Reference |
|---|---|---|---|
| Solid-state fermentation | 4 kg Rice | 112 mg this compound, 379 mg Territrem B | [17][20] |
| Solid-state fermentation | 4 kg Rice | ~10 mg Territrem B' | [10] |
| Solid-state fermentation | 4 kg Rice | ~5 mg this compound', ~10 mg Territrem B' |[11] |
Experimental Protocol: Extraction and Purification
The following is a generalized protocol synthesized from common laboratory practices for isolating territrems.[13][17][20]
Protocol 1: Territrem Extraction and Purification
-
Harvesting: After 14 days of incubation, the fungal culture (e.g., rice medium) is harvested and dried.
-
Extraction: The dried culture is exhaustively extracted with a suitable solvent, typically hot chloroform (B151607), to create a crude extract containing the lipophilic mycotoxins.[17][20]
-
Initial Cleanup (Silica Gel Adsorption):
-
The crude chloroform extract is concentrated under reduced pressure.
-
The concentrate is loaded onto a silica (B1680970) gel column.
-
The column is washed to remove highly nonpolar impurities.
-
The territrem fraction is desorbed using a chloroform-acetone mixture (e.g., 9:1 v/v).[17][20]
-
-
Fractionation (Column Chromatography):
-
The semi-purified toxin mixture is subjected to further silica gel column chromatography.
-
Elution is performed with a solvent system such as benzene-ethyl acetate (B1210297) (e.g., 65:35 v/v) to separate the different territrem analogues (A, B, etc.).[17][20]
-
-
Final Purification (HPLC/TLC):
-
Verification: The identity and purity of the isolated compound are confirmed using analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy.[4]
Caption: A typical workflow for the isolation and purification of this compound.
Pharmacological Activity and Mechanism of Action
The primary pharmacological effect of territrems is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[8]
Acetylcholinesterase (AChE) Inhibition
Territrem B is a potent, irreversible inhibitor of AChE.[6] Unlike classic irreversible inhibitors that form a covalent bond with the enzyme's active site, Territrem B exhibits a unique noncovalent irreversible binding mechanism.[6][21] Molecular modeling suggests that the territrem molecule becomes "trapped" within the narrow gorge of the AChE active site, preventing its dissociation.[6] This distinct mechanism makes it a valuable molecular template for designing novel AChE inhibitors.
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Territrem Derivatives
| Compound | IC₅₀ Value | Notes | Reference(s) |
|---|---|---|---|
| Territrem Derivative 1 (New) | 4.2 ± 0.6 nM | Potent inhibitor, stronger than positive control. | [7] |
| Territrem Derivative 2 (New) | 4.5 ± 0.6 nM | Potent inhibitor, stronger than positive control. | [7] |
| Territrem B (4) | 4.2 ± 0.6 nM | Strong inhibitory activity. | [7][22] |
| Territrem C (5) | 20.1 ± 3.3 nM | Strong inhibitory activity. | [7][22] |
| Arisugacin A (6) | 11.9 ± 2.1 nM | Strong inhibitory activity. | [7][22] |
| Huperzine A (Positive Control) | 39.3 ± 7.6 nM | Standard AChE inhibitor. |[7] |
Caption: Territrem B irreversibly inhibits AChE by becoming trapped in the active site gorge.
Other Biological Activities
In addition to AChE inhibition, various territrem and butyrolactone derivatives from A. terreus have demonstrated other biological activities, including antiviral and antifouling properties.
Table 4: Antiviral and Antifouling Activities of A. terreus Metabolites
| Compound | Activity Type | Target | IC₅₀ / EC₅₀ Value | Reference(s) |
|---|---|---|---|---|
| Arisugacin A (6) | Antiviral | HSV-1 | IC₅₀: 6.34 ± 0.4 µg/mL | [7][22] |
| Territrem Derivative 3 (New) | Antiviral | HSV-1 | IC₅₀: 16.4 ± 0.6 µg/mL | [7][22] |
| Territrem Derivative 1 (New) | Antifouling | Balanus amphitrite larvae | EC₅₀: 12.9 ± 0.5 µg/mL | [7] |
| Aspernolide A (12) | Antifouling | Balanus amphitrite larvae | EC₅₀: 7.4 ± 0.6 µg/mL |[7][22] |
Toxicology and Bioassays
The potent biological activity of territrems necessitates a thorough understanding of their toxicity. The primary toxic effect is tremorgenicity, stemming directly from AChE inhibition.
Acute Toxicity
Acute exposure to territrems can lead to a cholinergic crisis, characterized by symptoms such as muscle spasms, tremors, seizures, and in severe cases, death due to respiratory muscle paralysis.[23]
Table 5: Acute Toxicity of Territrem B in Mice
| Compound | Administration Route | Effect | Value | Reference |
|---|
| Territrem B | Intraperitoneal (i.p.) | Median Tremulous Dose | 0.21 mg/kg |[24] |
Bioassay Protocols
Evaluating the biological activity and toxicity of territrems and their derivatives requires robust bioassay methods.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The AChE inhibitory activity of the isolated compounds is commonly evaluated using a modified Ellman's method.[7]
-
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine (B1204863) when acetylthiocholine (B1193921) is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at ~412 nm.
-
Procedure:
-
AChE enzyme, DTNB, and the test compound (at various concentrations) are pre-incubated in a buffer solution in a 96-well plate.
-
The reaction is initiated by adding the substrate, acetylthiocholine iodide.
-
The absorbance is measured over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to a control without the inhibitor.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
This compound and its analogues from Aspergillus terreus represent a fascinating class of natural products with potent neuroactive properties. Their unique, noncovalent mechanism of irreversible AChE inhibition provides a valuable scaffold for the development of new drugs for Alzheimer's disease and other neurological disorders. However, their inherent toxicity remains a significant hurdle.
Future research should focus on:
-
Medicinal Chemistry: Synthesizing and screening novel territrem derivatives to dissociate the therapeutic AChE inhibitory activity from the toxic tremorgenic effects.
-
Genetic Engineering: Manipulating the territrem biosynthetic gene cluster in A. terreus to produce novel, less toxic analogues or to enhance the yield of desirable compounds.[14]
-
Pharmacokinetics and Metabolism: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of lead compounds to better understand their in vivo behavior.[25]
The comprehensive data and protocols provided in this guide offer a solid foundation for researchers and drug developers to explore the full potential of these complex fungal metabolites.
References
- 1. Secondary metabolites from the deep-sea derived fungus Aspergillus terreus MCCC M28183 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of secondary metabolism of Aspergillus terreus ATCC 20542 in the batch bioreactor cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gluconic acid production by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Territrems, tremorgenic mycotoxins of Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem C from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (4aR,6aR,12aS,12bS)-4a,6,6a,12,12a,12b-Hexahydro-4a,12a-dihydroxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,4,6a,12b-tetramethyl-4H,11H-naphtho(2,1-b)pyrano(3,4-e)pyran-1,11(5H)-dione | C28H30O9 | CID 115079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem B' from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, Physicochemical Properties and Toxicities of this compound' and B' -Korean Journal of Pharmacognosy | 학회 [koreascience.kr]
- 12. Biosynthesis of Territrems by Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis of Territrems by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced production of terrein in marine-derived Aspergillus terreus by refactoring both global and pathway-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Solvent systems for improved isolation and separation of territrems A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phytotoxin production in Aspergillus terreus is regulated by independent environmental signals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phytotoxin production in Aspergillus terreus is regulated by independent environmental signals | eLife [elifesciences.org]
- 20. Solvent systems for improved isolation and separation of territrems A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Territrem B | C29H34O9 | CID 114734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. dcchemicals.com [dcchemicals.com]
- 25. Profile of territrem metabolism and cytochrome P-450 3A expression in liver microsomes from Wistar rats of both genders as a function of age - PubMed [pubmed.ncbi.nlm.nih.gov]
Territrem A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Territrem A is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. It is a potent, irreversible inhibitor of the enzyme acetylcholinesterase (AChE), leading to significant neurotoxic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation and the assessment of its biological activity are provided, along with a visualization of its proposed signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in mycotoxin research, neuropharmacology, and drug development.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C₂₈H₃₀O₉ and a molecular weight of 510.5 g/mol .[1] Its structure features a polycyclic core with multiple stereocenters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₀O₉ | [1] |
| Molecular Weight | 510.5 g/mol | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol (B129727) | [2] |
| LD₅₀ (mice) | 17.6 mg/kg | [2] |
| Median Tremulous Dose (mice) | 0.31 mg/kg | [2] |
1.1. Spectral Data
The complete ¹H and ¹³C NMR spectral assignments for this compound have been reported, providing definitive structural elucidation. This data is crucial for the unambiguous identification of the compound. While the full spectral data is not reproduced here, the original publication serves as the primary reference for this information.
Biological Activity and Mechanism of Action
The primary biological activity of this compound is the potent and irreversible inhibition of acetylcholinesterase (AChE).[2] The IC₅₀ value for the inhibition of electric eel AChE has been determined to be 24 nM.[2] Unlike many AChE inhibitors that form a covalent bond with the enzyme's active site, this compound exhibits a noncovalent, yet irreversible, binding mechanism.[3] This unique mode of inhibition is attributed to the trapping of the inhibitor molecule within the active site gorge of the enzyme.[3]
The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. This excess ACh results in the overstimulation of postsynaptic muscarinic and nicotinic acetylcholine receptors, leading to the characteristic tremorgenic and other neurotoxic effects.[1]
Signaling Pathways
The overstimulation of muscarinic (primarily M1 and M3 subtypes) and nicotinic (primarily α7 subtype) receptors by excess acetylcholine triggers a cascade of downstream signaling events.
-
Muscarinic Receptor Signaling: Activation of Gq-coupled M1 and M3 receptors stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[4][5]
-
Nicotinic Receptor Signaling: The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, allows for the influx of Ca²⁺ upon activation. This increase in intracellular Ca²⁺ can activate various downstream pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway and the cAMP-PKA signaling pathway.[6][7]
Experimental Protocols
Isolation and Purification of Territrems A and B
This protocol is adapted from a method for the improved isolation and separation of Territrems A and B from rice cultures of Aspergillus terreus.[6][8]
Methodology:
-
Extraction: Territrems A and B are extracted from rice cultures of Aspergillus terreus using hot chloroform.[6]
-
Cleanup: The crude extract is cleaned on a silica gel column. The toxins are adsorbed onto the silica gel, and impurities are washed away.[6]
-
Desorption: The adsorbed territrems are then desorbed from the silica gel column using a solvent mixture of chloroform and acetone (B3395972) (9:1, v/v).[6]
-
Separation: The resulting mixture of crude toxins is separated by silica gel column chromatography, eluting with a solvent system of benzene (B151609) and ethyl acetate (65:35, v/v).[6] This method yields purified this compound, Territrem B, and a mixture of the two.[6]
Acetylcholinesterase Inhibition Assay
The following protocol for assessing AChE inhibition is based on the method used for Territrem B, a close structural analog of this compound.[3][8]
Materials:
-
This compound solution (in methanol or DMSO)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine (ATCh)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Microplate reader
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the AChE enzyme solution with various concentrations of this compound (or vehicle control) in phosphate buffer for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 25°C).[8]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of DTNB and the substrate, ATCh, to each well.[8]
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of this compound compared to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Neurotoxicity Assessment
This is a general protocol for assessing the tremorgenic effects of this compound in a mouse model, based on its known in vivo toxicity.[2]
Animals:
-
Male ICR mice (or other suitable strain)
Procedure:
-
Dose Preparation: Prepare a series of dilutions of this compound in a suitable vehicle (e.g., saline with a small amount of DMSO to aid solubility).
-
Administration: Administer the different doses of this compound to the mice via intraperitoneal (i.p.) injection. A control group should receive the vehicle only.
-
Observation: Observe the mice continuously for the onset, intensity, and duration of tremors. A scoring system can be used to quantify the severity of the tremors. Other signs of neurotoxicity, such as convulsions, ataxia, and lethality, should also be recorded.
-
Data Analysis: Determine the median tremulous dose (the dose that causes tremors in 50% of the animals) and the LD₅₀ (the dose that is lethal to 50% of the animals).
Conclusion
This compound is a potent neurotoxin with a unique mechanism of acetylcholinesterase inhibition. Its complex chemical structure and significant biological activity make it an important subject of study for toxicologists, pharmacologists, and medicinal chemists. The information and protocols provided in this technical guide offer a solid foundation for further research into the properties and potential applications or mitigation strategies for this mycotoxin. Further investigation into its specific interactions with neuronal receptors and the development of more detailed in vivo models will continue to enhance our understanding of this fascinating molecule.
References
- 1. An ecotoxicological view on neurotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Protective Effect of Alpha 7 Nicotinic Acetylcholine Receptor Activation on Critical Illness and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry-chemists.com [chemistry-chemists.com]
An In-depth Technical Guide on the Irreversible Acetylcholinesterase Inhibition by Territrem A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Territrem A, a tremorgenic mycotoxin produced by the fungus Aspergillus terreus, is a potent and highly selective inhibitor of acetylcholinesterase (AChE). Unlike classical organophosphate inhibitors that form a covalent bond with the enzyme's active site, this compound exhibits a unique, noncovalent yet irreversible mechanism of inhibition. This guide provides a comprehensive overview of the molecular interactions, kinetic properties, and experimental methodologies associated with the irreversible inhibition of AChE by this compound. Quantitative data are summarized, key experimental protocols are detailed, and the underlying mechanisms are visualized through signaling pathway and workflow diagrams.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic synapses.[1][2] Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors, which can be therapeutic in conditions like Alzheimer's disease but also the basis for the toxicity of nerve agents and pesticides.[1][3] Territrem B, a closely related analog of this compound, has been extensively studied and is recognized as a potent neurotoxin due to its powerful and irreversible inhibition of AChE.[1][4] The irreversibility of this inhibition is noteworthy as it does not involve covalent modification of the enzyme, but rather a noncovalent trapping of the inhibitor within the active site gorge.[4] This unique mechanism makes this compound and its analogs interesting subjects for research in neuropharmacology and toxicology.
Mechanism of Irreversible Inhibition
The irreversible inhibition of AChE by this compound and its analog Territrem B is a result of a noncovalent binding mechanism.[4] Molecular modeling and crystallographic studies have revealed that Territrem B binds in a manner that spans both the peripheral anionic site (PAS) at the entrance of the active site gorge and the acylation site (A-site) at the base of the gorge.[3][5]
The structure of Territrem B allows it to become "trapped" within the narrow active-site gorge of AChE.[4] A constricted area near the gorge entrance is thought to interact with a narrow portion of the Territrem molecule, effectively locking it in place.[4] This physical obstruction prevents the release of the inhibitor, leading to a functionally irreversible inhibition.[4] Evidence for this noncovalent trapping includes the inability of AChE-regenerating oxime agents to restore enzyme activity, while 8 M urea, a strong denaturant, can release the bound Territrem B.[4]
dot
Caption: Mechanism of noncovalent irreversible inhibition of AChE by this compound.
Quantitative Inhibitory Activity
This compound and its derivatives are potent inhibitors of AChE. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
| Compound | Enzyme Source | IC50 | Ki | Overall Inhibition Constant (k_i) | Reference |
| Territrem B | Electrophorus electricus AChE | Potent inhibitor (exact value not specified) | 1.7 nM | 0.01 nM⁻¹ min⁻¹ | [3][4][6] |
| Terreulactone A | Not specified | 0.06 µM | Not reported | Not reported | [7] |
| Terreulactone B | Not specified | ~0.42 µM | Not reported | Not reported | [7] |
| Terreulactone C | Not specified | ~0.42 µM | Not reported | Not reported | [7] |
| Terreulactone D | Not specified | ~0.42 µM | Not reported | Not reported | [7] |
Note: Data for this compound itself is sparse in the provided search results, with Territrem B being the more extensively studied analog. The inhibitory constants highlight the high affinity of these compounds for AChE.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity and inhibition.[8][9][10]
Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine.[8] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 405-412 nm.[8] The rate of TNB formation is directly proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant).[8][11]
-
Acetylthiocholine iodide (ATCI) as the substrate.[8]
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).[8]
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0).[8]
-
Test compound (this compound) and positive control inhibitor (e.g., Donepezil).[8]
-
96-well microplate and a microplate reader.[8]
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution and then prepare serial dilutions in the assay buffer.
-
-
Assay in 96-well Plate:
-
To each well, add:
-
Phosphate buffer.
-
AChE solution.
-
This compound solution at various concentrations (or vehicle for control).
-
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[10][11]
-
Add the substrate (ATCI) and DTNB to initiate the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405-412 nm at regular intervals for a set period (e.g., 5-10 minutes).[9]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[10]
-
dot
Caption: Experimental workflow for the in vitro AChE inhibition assay.
Kinetic Analysis of Irreversible Inhibition
To characterize the irreversible nature of the inhibition, kinetic studies are performed.
Procedure:
-
Incubate AChE with different concentrations of this compound for various time intervals.
-
At each time point, measure the residual enzyme activity using the Ellman's assay.
-
Plot the natural logarithm of the percentage of remaining enzyme activity against the incubation time.
-
The slope of this plot gives the apparent first-order rate constant (k_obs).
-
Replot k_obs against the inhibitor concentration to determine the overall inhibition constant (k_i).[4]
Signaling Pathway Context
This compound exerts its effect within the cholinergic signaling pathway. By inhibiting AChE, it disrupts the normal termination of the acetylcholine signal.
dot
Caption: Impact of this compound on the cholinergic signaling pathway.
Conclusion and Future Directions
This compound is a potent, selective, and irreversible inhibitor of acetylcholinesterase with a unique noncovalent trapping mechanism. This mode of action distinguishes it from traditional covalent inhibitors and provides a valuable tool for studying the structure and function of AChE. The detailed understanding of its binding and kinetics can inform the design of novel therapeutics for cholinergic-related diseases or strategies to counteract neurotoxic agents.[3] Further research is warranted to fully elucidate the structure-activity relationships of different Territrem analogs and to explore their potential applications in drug development. In vivo studies are also crucial to better understand the neurotoxicity and overall physiological effects of these compounds.[12][13]
References
- 1. Territrem B | C29H34O9 | CID 114734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naturally Occurring Cholinesterase Inhibitors from Plants, Fungi, Algae, and Animals: A Review of the Most Effective Inhibitors Reported in 2012-2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase complexes with the natural product inhibitors dihydrotanshinone I and territrem B: binding site assignment from inhibitor competition and validation through crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Territrems: Naturally Occurring Specific Irreversible Inhibitors of Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Terreulactones A, B, C, and D: novel acetylcholinesterase inhibitors produced by Aspergillus terreus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Territrem: neurotoxicity and biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Territrem A in Aspergillus terreus
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Territrem A, a potent tremorgenic mycotoxin produced by the filamentous fungus Aspergillus terreus, has garnered significant interest within the scientific community due to its complex chemical structure and neurotoxic properties. As a member of the meroterpenoid class of natural products, its biosynthesis follows a complex and fascinating pathway, drawing precursors from several primary metabolic routes. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis. While the complete biosynthetic gene cluster (BGC) remains to be elucidated, this document synthesizes established precursor data and proposes a putative enzymatic pathway. This guide is intended to serve as a foundational resource for researchers in natural product biosynthesis, mycotoxicology, and drug discovery, providing a structured framework for future investigations into the genetic and biochemical intricacies of this compound production.
Introduction
Aspergillus terreus is a ubiquitous saprophytic fungus capable of producing a diverse array of secondary metabolites, some with significant pharmacological applications and others with potent toxicity. Among these, the territrems, particularly this compound, are notable for their ability to induce tremors and other neurological effects. These mycotoxins are classified as meroterpenoids, a class of natural products with a hybrid origin, typically derived from both polyketide and terpenoid precursors. Understanding the biosynthetic pathway of this compound is crucial for controlling its production in food and feed, as well as for potentially harnessing its unique chemical scaffold for drug development. This guide will delineate the known precursors, propose a hypothetical biosynthetic pathway, and outline the experimental evidence that forms the basis of our current knowledge.
Precursor Supply: The Foundation of this compound Biosynthesis
The molecular architecture of this compound is a testament to the metabolic versatility of Aspergillus terreus. Isotopic labeling studies have been instrumental in identifying the primary metabolic pathways that contribute to the formation of this complex molecule. The biosynthesis of territrems is a classic example of a convergent pathway, where distinct molecular moieties are synthesized separately before their eventual assembly.
The aromatic core of this compound is derived from the shikimate pathway , with contributions from the acetate-malonate pathway .[1] The non-aromatic portion originates from the mevalonate (B85504) pathway .[1][2] Furthermore, the methyl groups present in the final structure are supplied by S-adenosyl methionine (SAM), with L-methionine serving as the ultimate precursor.[1][2]
The involvement of the mevalonate pathway has been further substantiated through inhibition studies. Mevinolin, a specific inhibitor of HMG-CoA reductase, a key enzyme in the mevalonate pathway, has been shown to inhibit the production of territrems.[1][2] This finding confirms that the biosynthesis of the terpenoid component is essential for the overall production of this compound.
The Putative Biosynthetic Pathway of this compound
While the definitive biosynthetic gene cluster (BGC) for this compound has yet to be identified in the genome of Aspergillus terreus, a putative pathway can be constructed based on the known precursors and the general principles of meroterpenoid biosynthesis in fungi. This hypothetical pathway involves a series of enzymatic transformations, likely catalyzed by enzymes encoded within a dedicated BGC.
The proposed pathway can be conceptualized in the following stages:
-
Formation of the Aromatic Precursor: The shikimate pathway provides a key aromatic intermediate, likely chorismate or a derivative thereof. This intermediate is further modified, potentially involving enzymes such as chorismatases and oxidoreductases, to form the substituted benzoic acid moiety that constitutes the aromatic core of this compound. The acetate-malonate pathway may contribute to the formation of a polyketide chain that is subsequently cyclized and aromatized.
-
Synthesis of the Terpenoid Moiety: The mevalonate pathway generates isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks of terpenoids. A geranylgeranyl pyrophosphate (GGPP) synthase would then catalyze the condensation of these units to form the C20 precursor, geranylgeranyl pyrophosphate.
-
Prenylation and Cyclization: A crucial step in meroterpenoid biosynthesis is the attachment of the terpenoid moiety to the aromatic precursor, a reaction catalyzed by a prenyltransferase. Following prenylation, a series of cyclization reactions, likely catalyzed by one or more terpene cyclases, would form the intricate polycyclic structure of the non-aromatic portion of this compound.
-
Tailoring Reactions: The final stages of the pathway would involve a series of tailoring reactions to achieve the final structure of this compound. These modifications are catalyzed by a suite of enzymes, including P450 monooxygenases, dehydrogenases, and methyltransferases, which introduce hydroxyl groups, form double bonds, and add methyl groups to the core scaffold.
The following diagram illustrates the proposed logical flow of the this compound biosynthetic pathway.
Quantitative Data
At present, there is a notable absence of publicly available quantitative data regarding the biosynthesis of this compound. This includes enzyme kinetic parameters (Km, kcat), precursor incorporation rates, and product yields under various fermentation conditions. The acquisition of such data is a critical next step for a more complete understanding of the pathway's efficiency and for developing strategies for its manipulation.
Experimental Protocols
Detailed experimental protocols for the key experiments that have elucidated the this compound biosynthetic pathway are not extensively described in the currently available literature. The foundational precursor feeding studies utilized standard methodologies for radiolabeling and subsequent detection. A generalized workflow for such an experiment is outlined below.
Generalized Experimental Workflow for Radiolabeling Studies
The following diagram illustrates a typical workflow for a precursor feeding experiment aimed at identifying the building blocks of a secondary metabolite like this compound.
Future Outlook and Research Directions
The elucidation of the complete biosynthetic pathway of this compound presents an exciting frontier in mycotoxin research. The primary objective for future studies is the identification and characterization of the this compound biosynthetic gene cluster. This will likely be achieved through a combination of genome mining, comparative genomics with other meroterpenoid-producing fungi, and gene knockout or heterologous expression studies.
Once the BGC is identified, the functional characterization of each encoded enzyme will be paramount. This will involve in vitro enzyme assays to determine their specific catalytic activities and substrate specificities. Such studies will not only provide a definitive picture of the biosynthetic pathway but also offer a toolkit of novel enzymes for applications in synthetic biology and biocatalysis.
Furthermore, a deeper understanding of the regulatory networks governing the expression of the this compound BGC will be crucial for controlling its production. This includes identifying specific transcription factors and the environmental cues that trigger their activity.
Conclusion
The biosynthesis of this compound in Aspergillus terreus is a complex process that integrates several primary metabolic pathways to construct a unique and potent mycotoxin. While our current understanding is based on foundational precursor studies, the precise genetic and enzymatic machinery remains an enigma. The proposed putative pathway in this guide provides a logical framework for future research endeavors. The identification of the this compound biosynthetic gene cluster will be a landmark discovery, paving the way for a complete elucidation of this intricate pathway and enabling new strategies for mycotoxin control and the bioengineering of novel bioactive compounds.
References
An In-Depth Technical Guide to Territrem A Derivatives: Structures, Bioactivities, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Territrem A and its derivatives, a class of fungal secondary metabolites with significant biological activities. The primary focus is on their potent inhibition of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease and other neurological disorders. Additionally, this document explores other reported bioactivities, including antiviral and antifouling properties. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area.
Core Structures of this compound and Its Derivatives
This compound is a tremorgenic mycotoxin originally isolated from the fungus Aspergillus terreus. Its complex chemical structure has served as a scaffold for a variety of naturally occurring and semi-synthesized derivatives. The core structure consists of a unique pyrano-lactone backbone. Variations in the substitution patterns on this core structure give rise to a family of related compounds with diverse biological activities. Below are the structures of this compound and some of its key derivatives.
-
This compound: The parent compound of the series.[1]
-
Territrem B: A closely related derivative, which can be obtained by the methylation of Territrem C.[2]
-
Territrem C: A derivative with a 4-hydroxy-3,5-dimethoxy phenyl group.[2]
-
Territrem D and E: Newer derivatives isolated from marine-derived Aspergillus terreus.
-
Arisugacins and Terreulactones: Structurally related compounds also exhibiting AChE inhibitory activity.[3]
Biological Activities and Quantitative Data
The primary biological activity of this compound derivatives is the potent inhibition of acetylcholinesterase (AChE). Several of these compounds have demonstrated IC50 values in the nanomolar range, making them of significant interest for the development of anti-Alzheimer's disease therapeutics. In addition to AChE inhibition, some derivatives have shown promising antiviral and antifouling activities.
Acetylcholinesterase (AChE) Inhibitory Activity
The following table summarizes the AChE inhibitory activity of various Territrem derivatives. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | IC50 (nM) for AChE Inhibition | Reference |
| Territrem D (Compound 1) | 4.2 ± 0.6 | [3] |
| Territrem E (Compound 2) | 4.5 ± 0.6 | [3] |
| Territrem B (Compound 4) | 4.2 ± 0.6 | [3] |
| Territrem C (Compound 5) | 20.1 ± 3.3 | [3] |
| Arisugacin A (Compound 6) | 11.9 ± 2.1 | [3] |
| Arisugacin H (Compound 7) | 5700 ± 800 (5.7 ± 0.8 µM) | [3] |
| Terreulactone C (Compound 8) | 50.0 ± 1.5 | [3] |
| Huperzine A (Positive Control) | 39.3 ± 7.6 | [3] |
Antiviral Activity
Several Territrem and related butyrolactone derivatives have been evaluated for their antiviral activity against Herpes Simplex Virus type 1 (HSV-1). The following table summarizes the 50% inhibitory concentration (IC50) for this activity.
| Compound | IC50 (µg/mL) against HSV-1 | Reference |
| 12a-dehydroxyisoterreulactone A (Compound 3) | 16.4 ± 0.6 | [4] |
| Arisugacin A (Compound 6) | 6.34 ± 0.4 | [4] |
| Isobityrolactone II (Compound 10) | 21.8 ± 0.8 | [4] |
| Aspernolide A (Compound 12) | 28.9 ± 0.8 | [4] |
Antifouling Activity
The antifouling potential of Territrem derivatives has been assessed against the settlement of barnacle (Balanus amphitrite) larvae. The effective concentration to inhibit 50% of larval settlement (EC50) is presented below.
| Compound | EC50 (µg/mL) for Antifouling Activity | Reference |
| Territrem D (Compound 1) | 12.9 ± 0.5 | [3] |
| Butyrolactone V (Compound 11) | 22.1 ± 0.8 | [3] |
| Aspernolide A (Compound 12) | 7.4 ± 0.6 | [3] |
| Aspernolide B (Compound 15) | 16.1 ± 0.6 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (Territrem derivatives)
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
A solution of the test compound at various concentrations.
-
AChE solution.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes).
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Antiviral Plaque Reduction Assay (for HSV-1)
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50%.
Materials:
-
Vero cells (or another susceptible cell line)
-
Herpes Simplex Virus type 1 (HSV-1)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS)
-
Test compounds (Territrem derivatives)
-
Methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
-
24-well plates
Procedure:
-
Seed Vero cells in 24-well plates and grow until a confluent monolayer is formed.
-
Infect the cell monolayers with HSV-1 at a specific multiplicity of infection (MOI) for 1 hour at 37°C.
-
After the infection period, remove the virus inoculum and wash the cells.
-
Overlay the cells with a medium containing methylcellulose and various concentrations of the test compound.
-
Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
After incubation, fix the cells with a suitable fixative (e.g., methanol).
-
Stain the cells with crystal violet solution and then wash to remove excess stain.
-
Count the number of plaques in each well.
-
The percentage of plaque reduction is calculated by comparing the number of plaques in the wells treated with the test compound to the number of plaques in the untreated control wells.
-
The IC50 value is determined by plotting the percentage of plaque reduction against the logarithm of the test compound concentration.
Antifouling Barnacle Larvae Settlement Assay
This bioassay assesses the ability of compounds to inhibit the settlement of barnacle cyprid larvae.
Materials:
-
Adult barnacles (Balanus amphitrite) for larval rearing
-
Filtered seawater
-
Test compounds (Territrem derivatives)
-
24-well plates
-
Microscope
Procedure:
-
Collect barnacle nauplii released from adult barnacles and rear them to the cyprid larval stage.
-
In a 24-well plate, add filtered seawater and the test compound at various concentrations to each well.
-
Introduce a specific number of competent cyprid larvae into each well.
-
Incubate the plates under controlled conditions (e.g., temperature and light) for a set period (e.g., 24-48 hours).
-
After incubation, count the number of settled and metamorphosed larvae in each well under a microscope.
-
The percentage of settlement inhibition is calculated by comparing the number of settled larvae in the treated wells to the number in the control wells.
-
The EC50 value is determined by plotting the percentage of settlement inhibition against the logarithm of the test compound concentration.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental processes involved in the study of this compound derivatives, the following diagrams have been generated using the DOT language.
Cholinergic Signaling Pathway and Inhibition by Territrem Derivatives
Caption: Inhibition of cholinergic signaling by this compound derivatives.
Experimental Workflow for Isolation and Bioactivity Screening
Caption: General workflow for isolating and testing Territrem derivatives.
Semi-Synthesis and Derivatization
While many Territrem derivatives are natural products, semi-synthesis offers a valuable approach to generate novel analogues with potentially improved biological activities and pharmacokinetic properties. A notable example is the methylation of Territrem C to yield Territrem B.[2] Furthermore, studies have explored the synthesis of new Territrem B analogues by modifying the core 2H-pyran-2-one structure.[5] These synthetic efforts are crucial for establishing structure-activity relationships (SAR), which can guide the design of more potent and selective inhibitors. For instance, molecular modeling studies on synthesized analogues have suggested that a planar conformation of the molecule is important for AChE inhibition.[6]
This technical guide provides a foundational understanding of this compound derivatives for researchers and drug development professionals. The potent AChE inhibitory activity of these compounds, coupled with their other interesting biological properties, makes them a promising area for further investigation in the quest for new therapeutic agents.
References
- 1. Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem C from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on Synthesis of New Territrem B Analogues and Their Biological Activities [journal11.magtechjournal.com]
- 6. Design, synthesis, and biological evaluation of new territrem B analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of Territrem A Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Territrem A is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. In vivo exposure to this compound can lead to a range of toxicological effects, primarily targeting the nervous and hepatic systems. The principal mechanism of its neurotoxicity is the potent and irreversible inhibition of the enzyme acetylcholinesterase (AChE). This guide provides a comprehensive overview of the known in vivo effects of this compound, including quantitative toxicological data, detailed experimental methodologies, and visual representations of the key signaling and metabolic pathways involved.
Toxicological Profile
Exposure to this compound induces a variety of adverse effects in animal models, with the most prominent being neurotoxicity and hepatotoxicity.
Acute Toxicity
Table 1: Acute Toxicity Data for Territrem C in Mice [1]
| Parameter | Value | Animal Model | Route of Administration |
| LD50 | > 50 mg/kg | ICR Mice (male) | Intraperitoneal |
Note: Territrem C differs from Territrem B in the substitution on the phenyl moiety. This data for a related compound suggests that the acute toxicity of this compound likely falls within a similar range.
Neurotoxicity
The hallmark of this compound intoxication is the induction of tremors and convulsions, a direct consequence of its potent inhibitory effect on acetylcholinesterase (AChE).
Clinical Signs:
-
Tremors
-
Convulsions
-
Ataxia (impaired coordination)
-
Muscle fasciculations
-
Salivation
-
General weakness
Mechanism of Action: this compound is an irreversible inhibitor of AChE. By binding to and inactivating AChE, it prevents the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. The resulting accumulation of acetylcholine leads to overstimulation of cholinergic receptors in both the central and peripheral nervous systems, causing the observed neurotoxic symptoms.
Hepatotoxicity
In vivo studies have indicated that Territrem exposure can lead to liver damage.
Histopathological Findings:
-
Hepatocyte necrosis
-
Biliary hyperplasia (proliferation of bile duct cells)
-
Dilation of bile ducts
Biochemical Markers: While specific quantitative data for this compound-induced changes in liver enzymes are not extensively reported, studies on other hepatotoxic mycotoxins suggest that exposure would likely lead to elevated serum levels of:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
Nephrotoxicity
The potential for kidney damage following this compound exposure is less well-characterized. However, as with any systemic toxin, renal function should be monitored.
Potential Biochemical Markers:
-
Blood Urea Nitrogen (BUN)
-
Creatinine
Metabolism and Toxicokinetics
The biotransformation of this compound is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver.
Table 2: Cytochrome P450 Isoforms Involved in this compound Metabolism
| Species | Major CYP Isoforms |
| Rat (in vitro) | CYP3A1, CYP3A2 |
| Human (in vitro) | CYP3A4, CYP2C9, CYP2D6 |
Metabolism of this compound involves hydroxylation and demethylation reactions, leading to the formation of various metabolites. The efficiency of this metabolism can be influenced by factors such as age and sex, which affect the expression levels of CYP enzymes.
Experimental Protocols
This section outlines detailed methodologies for key experiments to assess the in vivo effects of this compound.
Acute Oral Toxicity Study (Modified OECD 423)
-
Animal Model: Male and female ICR mice, 6-8 weeks old.
-
Housing: Housed in standard polycarbonate cages with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
-
Test Substance Preparation: this compound is dissolved in a suitable vehicle such as corn oil or a mixture of propylene (B89431) glycol and saline.
-
Administration: A single dose is administered by oral gavage.
-
Dosage: A starting dose of 5 mg/kg is used, with subsequent doses adjusted based on the observed toxicity in the preceding animals.
-
Observations: Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days. Body weights are recorded weekly.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.
Neurobehavioral Assessment
-
Animal Model: Male Wistar rats, 8-10 weeks old.
-
Test Substance Administration: this compound is administered intraperitoneally at doses ranging from 1 to 5 mg/kg.
-
Behavioral Tests:
-
Tremor Scoring: Tremors are scored on a scale of 0-4 (0 = no tremor, 4 = severe, whole-body tremors).
-
Open Field Test: Spontaneous locomotor activity, rearing, and grooming behaviors are recorded for 10 minutes in an automated open-field arena.
-
Rotarod Test: Motor coordination and balance are assessed by measuring the latency to fall from a rotating rod.
-
-
Biochemical Analysis: At the end of the behavioral assessments, brain tissue is collected for the measurement of acetylcholinesterase activity and neurotransmitter levels (e.g., acetylcholine, dopamine, serotonin).
Hepatotoxicity and Nephrotoxicity Assessment
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
-
Study Design: Animals are administered this compound daily by oral gavage for 14 or 28 days at doses of 0.5, 1, and 2.5 mg/kg/day. A control group receives the vehicle only.
-
Blood Collection: Blood samples are collected at baseline and at the end of the treatment period for biochemical analysis.
-
Biochemical Parameters:
-
Liver Function: Serum ALT, AST, ALP, total bilirubin, and albumin.
-
Kidney Function: Serum BUN and creatinine.
-
-
Histopathology: At the end of the study, animals are euthanized, and liver and kidney tissues are collected, fixed in 10% neutral buffered formalin, processed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination. Organ-to-body weight ratios are calculated.
Signaling and Metabolic Pathways
Cholinergic Signaling Pathway Inhibition
The primary molecular target of this compound is acetylcholinesterase (AChE). The following diagram illustrates the disruption of the cholinergic signaling pathway by this compound.
Caption: Inhibition of Acetylcholinesterase (AChE) by this compound.
Metabolic Pathway of this compound
The following diagram provides a conceptual overview of the hepatic metabolism of this compound.
Caption: Hepatic Metabolism of this compound.
Conclusion
This compound is a potent mycotoxin with significant in vivo neurotoxic and hepatotoxic effects. Its primary mechanism of action, the irreversible inhibition of acetylcholinesterase, is well-established. This guide provides a framework for researchers and drug development professionals to understand and investigate the in vivo consequences of this compound exposure. Further research is warranted to establish a definitive acute oral LD50 value for this compound and to quantitatively characterize its effects on a broader range of in vivo biomarkers.
References
Territrem A: A Fungal Metabolite with Diverse Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Territrem A, a tremorgenic mycotoxin produced by the fungus Aspergillus terreus, has historically been studied for its toxicological properties, primarily its potent inhibition of acetylcholinesterase (AChE). However, emerging research into the broader bioactivity of Aspergillus terreus metabolites is beginning to shed light on the potential therapeutic applications of this compound and its derivatives. This technical guide provides a comprehensive overview of the current state of knowledge regarding the potential therapeutic uses of this compound, with a focus on its neuroprotective, antitumor, antifungal, and insecticidal activities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and development in this area.
Introduction
This compound is a complex secondary metabolite belonging to the territrem family of mycotoxins, which are produced by various species of the fungus Aspergillus, most notably Aspergillus terreus.[1] Structurally, this compound is a meroterpenoid characterized by a unique polycyclic skeleton. While its tremorgenic (tremor-inducing) effects have been a primary focus of toxicological studies, the underlying mechanism of action—potent and irreversible inhibition of acetylcholinesterase (AChE)—also presents a compelling rationale for exploring its therapeutic potential, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.[2][3]
Furthermore, investigations into the diverse array of secondary metabolites produced by Aspergillus terreus have revealed a rich chemical arsenal (B13267) with a variety of biological activities, including anticancer, antifungal, and insecticidal properties.[1][4][5] While research directly implicating this compound in these activities is still in its nascent stages, the bioactivity of crude extracts and other isolated compounds from this fungus provides a strong impetus for the systematic evaluation of this compound's therapeutic potential in these areas.
This guide aims to consolidate the existing, albeit limited, data on the therapeutic applications of this compound, providing a foundational resource for researchers and drug development professionals interested in this promising natural product.
Potential Therapeutic Applications
Neuroprotective Effects
The most well-documented biological activity of the territrem family is the potent and selective inhibition of acetylcholinesterase (AChE).[2][3] This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to increased levels of acetylcholine, a strategy employed by several drugs approved for the symptomatic treatment of Alzheimer's disease.
Quantitative Data: Acetylcholinesterase Inhibition
| Compound | IC50 (AChE) | Source Organism | Reference |
| Territrem B | 1.7 nM | Aspergillus terreus | [3] |
| Territrem Derivative 1 | 4.2 ± 0.6 nM | Marine-derived Aspergillus terreus | |
| Territrem Derivative 2 | 4.5 ± 0.6 nM | Marine-derived Aspergillus terreus | |
| Territrem B | 4.2 ± 0.6 nM | Marine-derived Aspergillus terreus | |
| Territrem C | 20.1 ± 3.3 nM | Marine-derived Aspergillus terreus | |
| Arisugacin A | 11.9 ± 2.1 nM | Marine-derived Aspergillus terreus | |
| Terreulactone C | 50.0 ± 1.5 nM | Marine-derived Aspergillus terreus | |
| Huperzine A (Positive Control) | 39.3 ± 7.6 nM | N/A |
Signaling Pathway: Acetylcholinesterase Inhibition
The primary mechanism of action of this compound in a neuroprotective context is the inhibition of acetylcholinesterase. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
A standard method for assessing AChE inhibitory activity is the Ellman's method, a colorimetric assay.
-
Reagents:
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Acetylcholinesterase (AChE) enzyme solution
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound (or derivative) solution at various concentrations
-
-
Procedure:
-
In a 96-well microplate, add phosphate buffer, DTNB, and the this compound solution.
-
Add the AChE enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antitumor Activity
While direct studies on the antitumor properties of this compound are limited, research on other secondary metabolites from Aspergillus terreus suggests a potential for anticancer activity within this fungal species. For instance, terretonin (B1644113) N and butyrolactone I have demonstrated cytotoxicity against human prostate (PC-3) and ovarian (SKOV3) cancer cell lines.[1]
Quantitative Data: Cytotoxicity of Aspergillus terreus Metabolites
| Compound | Cell Line | IC50 | Mechanism | Reference |
| Terretonin N | SKOV3 (Ovarian) | 1.2 µg/mL | Apoptosis | [1] |
| Butyrolactone I | SKOV3 (Ovarian) | 0.6 µg/mL | Apoptosis | [1] |
| Terretonin N | PC-3 (Prostate) | 7.4 µg/mL | Apoptosis | [1] |
| Butyrolactone I | PC-3 (Prostate) | 4.5 µg/mL | Apoptosis | [1] |
Signaling Pathway: Hypothetical Apoptosis Induction
Based on the activity of other fungal metabolites, a potential mechanism for this compound's antitumor activity could be the induction of apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7, PC-3, HeLa) in appropriate media and conditions.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to an untreated control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Antifungal Activity
Crude extracts from Aspergillus terreus have demonstrated promising antifungal activity against fungi that cause mucormycosis, such as Rhizopus oryzae and Mucor racemosus.[6] While the specific contribution of this compound to this activity is yet to be determined, these findings warrant further investigation.
Quantitative Data: Antifungal Activity of Aspergillus terreus Extract
| Fungal Species | MIC of Crude Extract | Reference |
| Mucor racemosus | 0.3125 mg/mL | [6] |
| Rhizopus oryzae | 1.25 mg/mL | [6] |
| Syncephalastrum racemosum | 2.5 mg/mL | [6] |
Experimental Workflow: Antifungal Susceptibility Testing
A standard method to determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain is the broth microdilution method.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
-
Materials:
-
Standardized fungal inoculum (e.g., 0.5 McFarland standard).
-
RPMI-1640 medium.
-
This compound solution.
-
96-well microtiter plates.
-
-
Procedure:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the microtiter plate.
-
Add the standardized fungal inoculum to each well.
-
Include a positive control (fungus without inhibitor) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by reading the optical density with a microplate reader.
-
Insecticidal Activity
Extracts from Aspergillus terreus have also shown significant insecticidal activity against the larvae and pupae of various mosquito species, including Anopheles stephensi, Culex quinquefasciatus, and Aedes aegypti.[7] The active compounds in these extracts include n-hexadecanoic acid and methyl 12,15-octadecadienoate.[4] While this compound was not specifically identified as the insecticidal agent in these studies, its potent neurotoxic effects through AChE inhibition suggest it could contribute to this activity.
Quantitative Data: Larvicidal Activity of Aspergillus terreus Ethyl Acetate Extract
| Mosquito Species (4th Instar Larvae) | LC50 (µg/mL) | LC90 (µg/mL) | Reference |
| Anopheles stephensi | 8.907 | 195.677 | [4] |
| Culex quinquefasciatus | 67.40 | 237.347 | [4] |
| Aedes aegypti | 95.926 | 473.998 | [4] |
Experimental Protocol: Larvicidal Bioassay
-
Test Organisms:
-
Late third or early fourth instar larvae of the target mosquito species.
-
-
Procedure:
-
Prepare different concentrations of this compound in water.
-
Place a known number of larvae (e.g., 20-25) in beakers containing the test solutions.
-
Include a control group with water only.
-
Observe larval mortality after 24 hours.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration.
-
Determine the LC50 (lethal concentration for 50% of the population) and LC90 (lethal concentration for 90% of the population) values using probit analysis.
-
Conclusion and Future Directions
This compound and its derivatives represent a class of fungal metabolites with significant, yet largely untapped, therapeutic potential. The well-established acetylcholinesterase inhibitory activity of territrems provides a strong foundation for their investigation as neuroprotective agents for the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research should focus on evaluating the efficacy of purified this compound in cellular and animal models of these diseases to move beyond simple enzyme inhibition and establish true neuroprotective effects.
The preliminary evidence of anticancer, antifungal, and insecticidal activities within the metabolic repertoire of Aspergillus terreus is intriguing. A critical next step is to isolate and test pure this compound in a panel of cancer cell lines, fungal pathogens, and insect pests to determine its specific contribution to these bioactivities. Such studies will be instrumental in elucidating its mechanisms of action and identifying the signaling pathways involved.
The development of detailed experimental protocols and the generation of robust quantitative data are paramount for advancing this compound from a known mycotoxin to a potential therapeutic lead. The information compiled in this technical guide serves as a starting point for researchers to design and execute the necessary studies to fully explore the therapeutic promise of this fascinating natural product.
References
- 1. Production of Terretonin N and Butyrolactone I by Thermophilic Aspergillus terreus TM8 Promoted Apoptosis and Cell Death in Human Prostate and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Insecticidal potency of Aspergillus terreus against larvae and pupae of three mosquito species Anopheles stephensi, Culex quinquefasciatus, and Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse bioactive secondary metabolites from Aspergillus terreus: antimicrobial, anticancer, and anti-SARS-CoV-2 activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Activity of Endophytic Aspergillus terreus Extract Against Some Fungi Causing Mucormycosis: Ultrastructural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Territrem A: Application Notes and Protocols for Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Territrem A is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. It belongs to a class of complex indole (B1671886) diterpenoids that have garnered significant interest due to their potent biological activities. A primary and well-documented effect of the Territrem family of molecules is the potent and specific inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). This inhibition leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors. Due to this mechanism, this compound and its analogs are valuable research tools for studying the cholinergic nervous system and hold potential for the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for the investigation of this compound as an AChE inhibitor. The information is compiled to assist researchers in pharmacology, neurobiology, and drug discovery in designing and executing experiments to characterize the inhibitory properties of this compound. While specific quantitative data for this compound is limited in publicly available literature, data from its close and well-studied analog, Territrem B, is provided as a reliable proxy. It has been noted that the aromatic substituents of Territrems do not significantly affect their anti-AChE activity.[1]
Data Presentation
The inhibitory potency of Territrems against acetylcholinesterase is significant, with activities reported in the nanomolar to low micromolar range. The following tables summarize the available quantitative data for Territrem B, which is structurally very similar to this compound.
Table 1: Inhibitory Potency of Territrem B against Acetylcholinesterase (AChE)
| Parameter | Value | Source Organism of AChE | Reference |
| IC50 | 8 nM | Not Specified | [2] |
| IC50 | 0.64 ± 0.08 µM | Not Specified | [3] |
| Ki | 1.7 nM | Human | [4] |
| Overall Inhibition Constant | 0.01 nM⁻¹ min⁻¹ | Electric Eel | [5] |
Table 2: Key Mechanistic Features of Territrem B Inhibition of AChE
| Feature | Description | Reference |
| Mechanism | Noncovalent, yet irreversible inhibition. | [5] |
| Binding Site | Spans both the peripheral anionic site (P-site) and the acylation site (A-site) at the base of the active site gorge. | [6] |
| Specificity | Highly selective for AChE over butyrylcholinesterase (BChE). | [5] |
| Structural Importance | The enone and pyrone moieties are crucial for inhibitory activity. | [1] |
Experimental Protocols
The following protocols are based on the widely accepted Ellman's method for determining AChE activity and its inhibition. These can be readily adapted for the evaluation of this compound.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound for AChE.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
This compound
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10-15 minutes. A typical starting concentration is 0.1 - 0.5 U/mL.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
This compound Dilutions: Perform serial dilutions of the this compound stock solution in phosphate buffer to obtain a range of desired concentrations. Ensure the final DMSO concentration in the assay wells is low (≤1%) to avoid solvent effects.
-
ATCI Solution: Prepare a 10 mM stock solution of ATCI in deionized water.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
-
Assay Protocol (96-well plate format, total volume = 200 µL per well):
-
Blank Wells: Add 180 µL of phosphate buffer and 20 µL of ATCI solution. (No enzyme or inhibitor).
-
Control Wells (100% Activity): Add 140 µL of phosphate buffer, 20 µL of DTNB solution, 10 µL of vehicle (e.g., 1% DMSO in buffer), and 10 µL of AChE solution.
-
Test Compound Wells: Add 130 µL of phosphate buffer, 20 µL of DTNB solution, 10 µL of AChE solution, and 10 µL of the this compound serial dilutions.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow this compound to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of ATCI solution to all wells (except the blank) to start the enzymatic reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 60 seconds for 15-20 minutes in kinetic mode.
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the absorbance vs. time plot for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Kinetic Analysis of AChE Inhibition by this compound
This protocol is to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki).
Procedure:
-
Perform the AChE inhibition assay as described above, but with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound).
-
A typical experimental design would involve at least three different concentrations of this compound (including a zero-inhibitor control) and a range of at least five substrate concentrations for each inhibitor concentration.
-
Measure the initial reaction rates (V) for all conditions.
-
Analyze the data using graphical methods such as Lineweaver-Burk (double reciprocal) plots (1/V vs. 1/[S]) or Dixon plots (1/V vs. [I]).
-
The pattern of the lines on these plots will indicate the type of inhibition.
-
The inhibition constant (Ki) can be calculated from replots of the slopes or intercepts from the primary plots against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine in the synapse. This, in turn, results in the hyperactivation of postsynaptic muscarinic and nicotinic acetylcholine receptors, leading to a cascade of downstream signaling events.
Caption: AChE Inhibition by this compound and Downstream Signaling.
The diagram above illustrates the mechanism of action. This compound inhibits AChE, leading to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine then binds to and activates both muscarinic (G-protein coupled) and nicotinic (ion channel) receptors on the postsynaptic membrane, triggering downstream signaling cascades that result in a prolonged cellular response.
Caption: Experimental Workflow for AChE Inhibition Assay.
This workflow diagram outlines the key steps for performing an in vitro acetylcholinesterase inhibition assay to determine the potency of this compound.
Disclaimer
This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific experimental conditions and equipment. All experiments should be conducted in accordance with laboratory safety regulations.
References
- 1. ovid.com [ovid.com]
- 2. Territrem B, AChE inhibitor (CAS 70407-20-4) | Abcam [abcam.com]
- 3. Isolation and acetylcholinesterase inhibitory activity of asterric acid derivatives produced by Talaromyces aurantiacus FL15, an endophytic fungus from Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase complexes with the natural product inhibitors dihydrotanshinone I and territrem B: binding site assignment from inhibitor competition and validation through crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Territrem A: Application Notes and Protocols for Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Territrem A is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. It belongs to a class of complex indole (B1671886) diterpenoids that exhibit potent biological activities. The primary and most well-characterized mechanism of action for Territrems is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibitory action leads to the accumulation of acetylcholine at cholinergic synapses, resulting in neurotoxic effects. Due to its potent and specific inhibition of AChE, this compound and its analogs are valuable tools in neuroscience research and potential starting points for the development of therapeutics for neurological disorders. This document provides detailed application notes and protocols for the use of this compound in a laboratory setting.
Biochemical Properties and Mechanism of Action
This compound and its close analog, Territrem B, are highly potent and selective inhibitors of AChE. Unlike many AChE inhibitors that form a covalent bond with the enzyme, Territrems exhibit a unique noncovalent, yet effectively irreversible, binding mechanism. The inhibitor becomes trapped within the narrow gorge of the AChE active site, preventing its dissociation.[1][2] This results in a time-dependent, quasi-irreversible inhibition. The binding of Territrems is highly selective for AChE over butyrylcholinesterase (BChE).
The inhibition of AChE by Territrems leads to a cholinergic crisis characterized by symptoms such as tremors, convulsions, and in severe cases, paralysis and death.[3] This toxicological profile underscores the need for careful handling and appropriate safety measures in the laboratory.
Data Presentation: Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the data for its close and well-studied analog, Territrem B, provides a strong reference point for experimental design.
| Compound | Target | Assay Type | Value | Reference |
| Territrem B | Acetylcholinesterase (AChE) | Inhibition Constant (Ki) | 1.7 nM | [1] |
| Territrem B | Acetylcholinesterase (AChE) | Overall Inhibition Constant | 0.01 nM⁻¹ min⁻¹ | [2] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the AChE inhibitory activity of this compound. The assay is based on the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.
Materials:
-
This compound stock solution (in DMSO)
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in phosphate buffer from the stock solution.
-
Prepare a 15 mM solution of ATCI in deionized water.
-
Prepare a 3 mM solution of DTNB in phosphate buffer.
-
Prepare a working solution of AChE in phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup (in triplicate):
-
Test wells: 140 µL of phosphate buffer, 20 µL of DTNB solution, 10 µL of this compound solution (at various concentrations).
-
Control well (100% activity): 140 µL of phosphate buffer, 20 µL of DTNB solution, 10 µL of DMSO (or buffer).
-
Blank well: 150 µL of phosphate buffer, 20 µL of DTNB solution.
-
-
Pre-incubation: Add 10 µL of the AChE working solution to the test and control wells. Mix gently and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_test) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Caption: Simplified signaling pathway of this compound-mediated AChE inhibition.
Safety Precautions
This compound is a potent neurotoxin. Standard laboratory safety practices should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. In case of accidental exposure, seek immediate medical attention.
Disclaimer
This document is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Always refer to the relevant safety data sheets (SDS) for this compound before handling.
References
- 1. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Territrem B | C29H34O9 | CID 114734 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Territrem A Activity with Ellman's Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Territrem A is a mycotoxin produced by the fungus Aspergillus terreus. It is a potent, irreversible, and non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This makes AChE inhibitors a critical area of study for the development of therapeutics for neurological disorders such as Alzheimer's disease, as well as for understanding the toxicology of compounds like this compound.
Ellman's assay is a simple, rapid, and reliable colorimetric method for measuring AChE activity. It is widely used for screening potential AChE inhibitors. This application note provides a detailed protocol for utilizing Ellman's assay to determine the inhibitory activity of this compound on acetylcholinesterase.
Principle of the Assay
The Ellman's assay is based on the enzymatic hydrolysis of acetylthiocholine (B1193921) (ATC) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color production is directly proportional to the AChE activity. When an inhibitor like this compound is present, the rate of the reaction decreases, and the extent of this decrease can be used to quantify the inhibitory potency of the compound.
Data Presentation
| Compound | Enzyme Source | Inhibition Constant (k_obs/[I]) | Reference |
| Territrem B | Electric Eel Acetylcholinesterase | 0.01 nM⁻¹ min⁻¹ | [2] |
Note: The inhibition constant reflects the rate of irreversible inhibition. A higher value indicates a more potent inhibitor. Due to the structural similarity, this compound is expected to exhibit a comparable high-potency inhibition of acetylcholinesterase.
Experimental Protocols
This section provides a detailed methodology for performing Ellman's assay to measure the inhibitory activity of this compound on acetylcholinesterase.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a solution of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Adjust the pH to 8.0 by mixing the two solutions.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer (pH 7.0-8.0).
-
ATCI Solution (10 mM): Dissolve 28.9 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.
-
AChE Solution (1 unit/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). From this stock, prepare serial dilutions in DMSO to obtain the desired final concentrations for the assay.
Assay Procedure
The following procedure is for a single well in a 96-well plate. All measurements should be performed in triplicate.
-
Assay Plate Setup:
-
Blank: 200 µL of phosphate buffer.
-
Control (100% Activity): 170 µL of phosphate buffer + 10 µL of DMSO + 10 µL of AChE solution + 10 µL of DTNB solution.
-
Test Sample: 160 µL of phosphate buffer + 10 µL of this compound solution (at various concentrations) + 10 µL of AChE solution + 10 µL of DTNB solution.
-
-
Pre-incubation: Add the phosphate buffer, DMSO (for control) or this compound solution, and AChE solution to the respective wells. Mix gently and incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of the DTNB solution to all wells.
-
Substrate Addition: To start the reaction, add 10 µL of the ATCI solution to all wells except the blank. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the increase in absorbance at 412 nm every 60 seconds for 10-15 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_sample is the rate of reaction in the presence of this compound.
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to obtain a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity, from the dose-response curve.
Visualizations
Signaling Pathway of Acetylcholinesterase and Inhibition by this compound
Caption: Mechanism of AChE action and its inhibition by this compound as detected by Ellman's assay.
Experimental Workflow for Measuring this compound Activity
References
Application Notes and Protocols for Cell-Based Assays Using Territrem A
For Researchers, Scientists, and Drug Development Professionals
Territrem A is a potent, non-covalent, and irreversible inhibitor of acetylcholinesterase (AChE), an enzyme critical for regulating neurotransmission.[1][2][3] This mycotoxin, produced by the fungus Aspergillus terreus, presents a unique mechanism of action by becoming entrapped within the active-site gorge of AChE.[2][4] These characteristics make this compound a valuable tool for studying cholinergic signaling and for screening potential therapeutic agents targeting AChE in various neurological disorders.
These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its cytotoxicity and its inhibitory effects on acetylcholinesterase activity in a relevant neuronal cell model.
Cytotoxicity Assessment of this compound in SH-SY5Y Cells
Objective: To determine the cytotoxic effects of this compound on the human neuroblastoma cell line SH-SY5Y using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is correlated with cell viability.[5][6]
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
Protocol: MTT Assay
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in serum-free medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control (medium only).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Data Presentation
Table 1: Cytotoxicity of this compound on SH-SY5Y Cells
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.254 | 0.087 | 100.0 |
| 0.1 | 1.231 | 0.091 | 98.2 |
| 1 | 1.156 | 0.075 | 92.2 |
| 10 | 0.879 | 0.063 | 70.1 |
| 50 | 0.621 | 0.051 | 49.5 |
| 100 | 0.345 | 0.042 | 27.5 |
Acetylcholinesterase (AChE) Inhibition Assay in SH-SY5Y Cells
Objective: To quantify the inhibitory effect of this compound on intracellular AChE activity in SH-SY5Y cells using a modified Ellman's method.[7][8] This assay measures the activity of AChE by detecting the product of the reaction between thiocholine (B1204863) (produced from acetylthiocholine (B1193921) by AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[8]
Signaling Pathway
Caption: Mechanism of this compound-induced acetylcholinesterase inhibition.
Protocol: Cell-Based AChE Inhibition Assay
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) solution
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture and Treatment:
-
Seed SH-SY5Y cells in a 96-well plate as described in the cytotoxicity protocol and incubate for 24 hours.
-
Treat the cells with non-cytotoxic concentrations of this compound (determined from the MTT assay) for a specified period (e.g., 2, 6, or 24 hours). Include vehicle and untreated controls.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 50 µL of ice-cold cell lysis buffer to each well and incubate on ice for 30 minutes with gentle shaking.
-
Scrape the cell lysates and transfer them to microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the intracellular proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration in each lysate sample using a BCA protein assay kit according to the manufacturer's instructions. This is crucial for normalizing the AChE activity.
-
-
AChE Activity Measurement:
-
In a new 96-well plate, add the following to each well in the specified order:
-
20 µL of cell lysate (supernatant)
-
160 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of DTNB solution
-
-
Incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) for each sample.
-
Normalize the AChE activity to the protein concentration of the corresponding lysate.
-
Calculate the percentage of AChE inhibition for each this compound concentration using the formula:
-
% AChE Inhibition = [1 - (Activity with this compound / Activity of Control)] x 100
-
-
Plot the % AChE inhibition against the this compound concentration to determine the IC₅₀ for AChE inhibition.
-
Data Presentation
Table 2: Inhibition of AChE Activity in SH-SY5Y Cells by this compound
| This compound Concentration (µM) | AChE Activity (mU/mg protein) | Standard Deviation | % AChE Inhibition |
| 0 (Control) | 58.4 | 4.1 | 0.0 |
| 0.01 | 45.2 | 3.5 | 22.6 |
| 0.1 | 29.8 | 2.7 | 48.9 |
| 1 | 15.7 | 1.9 | 73.1 |
| 10 | 5.2 | 0.8 | 91.1 |
Conclusion
The protocols outlined provide a framework for investigating the biological effects of this compound in a cell-based context. By first establishing a non-toxic concentration range through cytotoxicity testing, researchers can confidently assess the specific inhibitory effects of this compound on acetylcholinesterase activity. These assays are fundamental for understanding the neurotoxic potential of this mycotoxin and for exploring its utility as a pharmacological tool in neuroscience and drug discovery. The provided diagrams and structured data tables facilitate experimental planning and data interpretation.
References
- 1. (4aR,6aR,12aS,12bS)-4a,6,6a,12,12a,12b-Hexahydro-4a,12a-dihydroxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,4,6a,12b-tetramethyl-4H,11H-naphtho(2,1-b)pyrano(3,4-e)pyran-1,11(5H)-dione | C28H30O9 | CID 115079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Territrems: Naturally Occurring Specific Irreversible Inhibitors of Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying Territrem A Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Territrem A is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. Its primary mechanism of action is the potent and irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132).[1] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[2] The characteristic effects of this compound exposure include tremors, convulsions, and other neurological disturbances.[2] Additionally, studies on other mycotoxins suggest a potential for hepatotoxicity.[3][4][5] Understanding the in vivo effects of this compound is crucial for toxicological assessment and the development of potential therapeutic interventions. This document provides detailed application notes and experimental protocols for utilizing animal models to study the neurotoxic and potential hepatotoxic effects of this compound.
Core Concepts and Signaling Pathway
The primary signaling pathway affected by this compound is the cholinergic system. By irreversibly inhibiting AChE, this compound disrupts the normal termination of acetylcholine signaling. This leads to prolonged activation of both muscarinic and nicotinic acetylcholine receptors, causing a wide range of downstream effects in the central and peripheral nervous systems.
Recommended Animal Models
Mice and rats are the most appropriate and commonly utilized animal models for studying the in vivo effects of mycotoxins due to their well-characterized physiology, genetic homogeneity, and ease of handling.[4] Specific pathogen-free (SPF) male BALB/c or C57BL/6 mice, aged 6-8 weeks, are recommended for initial toxicity and neurobehavioral studies. Wistar or Sprague-Dawley rats can also be used, particularly for studies requiring larger blood volumes or more complex behavioral assessments.
Data Presentation: Quantitative Toxicological Data
Table 1: Acute Toxicity Data for Tremorgenic Mycotoxins in Mice
| Mycotoxin | Animal Model | Route of Administration | LD50 | Key Observations | Citation |
| Lolitrem B | Mice | Intraperitoneal (IP) | 2 mg/kg (tremorgenic dose) | Induces measurable tremor for up to 72 hours. | [6] |
| Penitrem A | Rats | Intraperitoneal (IP) | 3 mg/kg | Severe generalized tremors and ataxia within 10 minutes, persisting for up to 48 hours. | [7] |
| Ustilaginoidin D | Mice | Not specified | 213 mg/kg | Dose-dependent weight loss and liver damage. | [8] |
Table 2: Suggested Dose Ranges for this compound Studies in Mice
| Study Type | Route of Administration | Proposed Dose Range (mg/kg) | Rationale |
| Acute Neurotoxicity | Intraperitoneal (IP) | 0.5 - 5.0 | Based on tremorgenic doses of analogous mycotoxins (Lolitrem B, Penitrem A). A dose-escalation design is recommended. |
| Sub-chronic Neurotoxicity | Oral Gavage | 0.1 - 1.0 (daily) | Lower doses for repeated administration to observe cumulative effects. |
| Hepatotoxicity Assessment | Oral Gavage | 1.0 - 5.0 (daily for 14 days) | Based on hepatotoxicity studies of other mycotoxins.[3][4] |
Experimental Protocols
Protocol 1: Acute Neurotoxicity Assessment in Mice
Objective: To determine the acute neurotoxic effects of this compound, including the onset, duration, and severity of tremors and convulsions.
Materials:
-
This compound (dissolved in a suitable vehicle, e.g., corn oil or saline with 0.5% Tween 80)
-
Male BALB/c mice (6-8 weeks old)
-
Syringes and needles (27-gauge) for intraperitoneal injection
-
Observation chambers
-
Piezoelectric sensor platform or a validated tremor scoring system
-
Video recording equipment
Experimental Workflow:
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., vehicle control, this compound low dose, mid dose, high dose).
-
Administration: Administer a single intraperitoneal injection of this compound or vehicle.
-
Observation: Immediately place mice in individual observation chambers and monitor continuously for the first 4 hours, and then at regular intervals for up to 72 hours.
-
Tremor Quantification:
-
Scoring: Use a validated tremor scoring scale (e.g., 0 = no tremor; 1 = mild tremor upon handling; 2 = moderate spontaneous tremor; 3 = severe, continuous tremor affecting posture and movement).
-
Instrumental Analysis: For more objective measurement, use a piezoelectric sensor platform to quantify tremor frequency and amplitude.[6]
-
-
Seizure Assessment: Record the latency to the first seizure, seizure duration, and severity.
-
Data Analysis: Analyze tremor scores, seizure parameters, and other clinical signs.
Protocol 2: Sub-chronic Hepatotoxicity Assessment in Mice
Objective: To evaluate the potential hepatotoxic effects of repeated this compound exposure.
Materials:
-
This compound (dissolved in a suitable vehicle for oral gavage, e.g., corn oil)
-
Male C57BL/6 mice (6-8 weeks old)
-
Oral gavage needles (20-gauge, ball-tipped)
-
Blood collection tubes (for serum)
-
Reagents for liver function tests (ALT, AST, ALP, bilirubin)
-
Materials for liver histology (formalin, paraffin (B1166041), H&E stain)
Experimental Workflow:
Procedure:
-
Acclimatization and Grouping: Follow steps 1 and 2 from Protocol 1.
-
Administration: Administer this compound or vehicle daily via oral gavage for 14 consecutive days.
-
Monitoring: Record body weight and observe for any clinical signs of toxicity daily.
-
Sample Collection: On day 15, euthanize the mice. Collect blood via cardiac puncture for serum separation. Perfuse and collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin.
-
Serum Biochemistry: Analyze serum samples for levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.[3][5]
-
Histopathology: Process the fixed liver tissue for paraffin embedding, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E). Examine the sections for signs of hepatocellular necrosis, inflammation, and steatosis.
-
Data Analysis: Compare serum biochemistry and histopathological findings between the control and this compound-treated groups.
Table 3: Key Parameters for Hepatotoxicity Assessment
| Parameter | Method | Expected Outcome with Hepatotoxicity |
| Serum ALT | Biochemical Assay | Increased levels[3][5] |
| Serum AST | Biochemical Assay | Increased levels[3][5] |
| Relative Liver Weight | Gravimetric | Increased weight |
| Liver Histopathology | H&E Staining | Hepatocellular necrosis, inflammation, fatty degeneration |
The protocols outlined in this document provide a comprehensive framework for investigating the neurotoxic and potential hepatotoxic effects of this compound in rodent models. Due to the limited publicly available toxicity data for this compound, it is imperative that initial studies include a careful dose-range-finding component to establish safe and effective doses for subsequent detailed investigations. Adherence to these standardized protocols will facilitate the generation of robust and reproducible data, contributing to a better understanding of the toxicology of this compound and the development of potential countermeasures.
References
- 1. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Territrem B | C29H34O9 | CID 114734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hepatotoxic effects of mycotoxin combinations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-occurrence of Mycotoxin-Induced Hepatotoxicity in Mice Inhibited by Lycopene: Mitochondrial Impairment and Early Hepatic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ustilaginoidin D Induces Acute Toxicity and Hepatotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Territrem A from Aspergillus terreus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Territrem A, a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. The methodologies described herein are compiled from various scientific sources to guide researchers in obtaining this secondary metabolite for further study and development.
Introduction
This compound is a mycotoxin known for its potent tremorgenic effects. It is part of a family of related compounds, including Territrem B and C, all produced by strains of Aspergillus terreus. The complex chemical structure of this compound has made it a subject of interest for toxicological and pharmacological research. These notes provide a detailed guide for its extraction, separation, and purification.
Data Presentation
The following table summarizes the expected yield and purity at various stages of the isolation and purification process. These values are representative and may vary depending on the specific Aspergillus terreus strain, culture conditions, and laboratory techniques.
| Purification Step | Total Biomass/Volume | Total this compound (mg) | Purity (%) |
| A. terreus Rice Culture | 4 kg | - | <1 |
| Crude Chloroform (B151607) Extract | ~500 mL | ~600 | ~5 |
| Silica (B1680970) Gel Chromatography | ~150 mL | 112 | >95 |
Experimental Protocols
Cultivation of Aspergillus terreus
This protocol outlines the cultivation of Aspergillus terreus on a solid rice medium to promote the production of this compound.
Materials:
-
Aspergillus terreus culture
-
Polished rice
-
Distilled water
-
Autoclavable culture flasks or bags
Procedure:
-
Wash the polished rice thoroughly with tap water and then with distilled water.
-
Add the washed rice and an equal volume of distilled water to the culture flasks or bags.
-
Autoclave the rice medium at 121°C for 30 minutes to sterilize.
-
After cooling to room temperature, inoculate the sterilized rice with a spore suspension or mycelial fragments of Aspergillus terreus.
-
Incubate the culture at 25-28°C in the dark for 14-21 days. The rice should be fully colonized by the fungus, and the characteristic aroma of the culture will be present.
Extraction of this compound
This protocol describes the solvent extraction of this compound from the solid-state fermentation culture.
Materials:
-
Aspergillus terreus colonized rice culture
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Large capacity blender or homogenizer
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dry the colonized rice culture at 40-50°C for 48 hours or until it is brittle.
-
Grind the dried culture into a fine powder.
-
Suspend the powdered culture in chloroform at a ratio of 1:5 (w/v).
-
Homogenize the suspension using a blender or homogenizer for 10-15 minutes.
-
Filter the mixture through a Buchner funnel to separate the chloroform extract from the solid residue.
-
Repeat the extraction of the solid residue two more times with fresh chloroform to ensure complete recovery of the mycotoxins.
-
Combine all chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude oily residue.
Purification by Silica Gel Column Chromatography
This protocol details the purification of this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude chloroform extract
-
Silica gel (60-120 mesh) for column chromatography
-
Ethyl acetate (B1210297)
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
-
Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, and then carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting fractions onto a TLC plate. Develop the TLC plate in a hexane:ethyl acetate (7:3, v/v) solvent system.
-
Visualize the spots under a UV lamp. This compound will appear as a fluorescent spot.
-
Combine the fractions containing pure this compound, as determined by TLC.
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
Characterization of this compound
The identity and purity of the isolated this compound can be confirmed by various spectroscopic techniques.
| Technique | Key Data for this compound |
| High-Resolution Mass Spectrometry (HR-MS) | Molecular Formula: C₂₈H₃₀O₉[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.22 (s, 2H), 6.29 (d, J=7.6 Hz, 1H), 5.91 (d, J=7.6 Hz, 1H), 5.99 (s, 2H), 3.92 (s, 3H), 3.13 (m, 1H), 1.57 (s, 3H), 1.48 (s, 3H), 1.21 (s, 3H), 1.09 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 197.8, 169.4, 163.7, 148.3, 142.9, 137.9, 126.2, 115.8, 108.4, 101.6, 94.2, 85.1, 78.9, 77.2, 70.4, 56.4, 45.8, 38.6, 36.5, 31.9, 29.7, 28.4, 25.9, 24.7, 21.1 |
| UV-Vis (in Chloroform) | λmax (nm): 340[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Caption: Experimental workflow for this compound isolation and purification.
Biosynthesis Pathway of Territrem Precursors
The biosynthesis of territrems involves precursors from both the polyketide and mevalonate (B85504) pathways.
Caption: Simplified biosynthesis pathway of this compound precursors.[3]
References
High-Performance Liquid Chromatography (HPLC) for the Analysis of Territrem A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Territrem A using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. Accurate and reliable quantification of this mycotoxin is crucial for food safety, toxicological studies, and in the development of potential therapeutic agents. The provided methodology is based on established principles for mycotoxin analysis and offers a robust framework for researchers. While a specific validated method for this compound is not widely available in public literature, this protocol adapts a validated method for the structurally similar Territrem B, providing a strong starting point for method development and validation in your laboratory.
Introduction
Territrems are a group of mycotoxins known to be produced by various species of Aspergillus, with Aspergillus terreus being a primary source.[1][2] this compound, with a molecular formula of C28H30O9, and other related compounds have been the subject of toxicological interest. Given their potential health risks, sensitive and specific analytical methods are required for their detection and quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for the analysis of mycotoxins due to its high resolution, sensitivity, and accuracy.[3][4][5] This application note describes a reversed-phase HPLC method coupled with UV detection for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
The following HPLC system configuration and parameters are recommended for the analysis of this compound. These are based on a validated method for Territrem B and general practices for mycotoxin analysis.[1][2]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV/Vis or Diode Array Detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water. The exact ratio should be optimized for best separation. A starting point could be Acetonitrile:Water (60:40, v/v). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | 340 nm (based on the reported UV absorbance maximum for this compound) |
| Run Time | Approximately 15-20 minutes, adjust as needed to ensure elution of the analyte and any interfering peaks. |
Standards and Reagents
-
This compound analytical standard: Of known purity.
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Methanol: HPLC grade (for sample preparation).
-
Chloroform: ACS grade or higher (for extraction).
Sample Preparation
The following is a general procedure for the extraction of this compound from a solid matrix (e.g., contaminated grain). The protocol should be optimized and validated for the specific matrix of interest.
-
Homogenization: Grind a representative sample of the material to a fine powder.
-
Extraction:
-
Weigh 25 g of the homogenized sample into a flask.
-
Add 100 mL of chloroform.
-
Shake vigorously for 30-60 minutes on a mechanical shaker.
-
Filter the extract through Whatman No. 1 filter paper.
-
-
Solvent Evaporation:
-
Take a known volume of the filtrate and evaporate to dryness under a gentle stream of nitrogen at 40-50 °C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase or methanol.
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation Parameters (Based on Territrem B Data)
The following table summarizes the expected performance characteristics of the HPLC method, adapted from a validated method for Territrem B.[1][2] These parameters should be experimentally verified for this compound during in-house method validation.
Table 2: Method Validation Data (Adapted from Territrem B Analysis)
| Parameter | Expected Value |
| Linearity (Concentration Range) | 10 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined (typically in the low ng/mL range) |
| Limit of Quantification (LOQ) | To be determined (typically in the low to mid ng/mL range) |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 90 - 110% |
Experimental Workflows and Logical Relationships
To visually represent the key processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for this compound analysis by HPLC.
Caption: Logical relationship of key steps in HPLC method development.
Conclusion
This application note provides a detailed protocol for the analysis of this compound by HPLC with UV detection. By adapting a validated method for the closely related Territrem B, this document serves as a valuable resource for researchers to establish a reliable and sensitive analytical method in their own laboratories. It is essential to perform a thorough in-house validation of the method for the specific matrix and instrumentation used to ensure data quality and regulatory compliance. Further optimization of the mobile phase composition and gradient elution may be necessary to achieve optimal separation from other co-extractives.
References
Spectroscopic Analysis of Territrem A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Territrem A is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. As a potent and specific inhibitor of acetylcholinesterase, this compound and its analogues are of significant interest in neurotoxicology and drug development. This document provides a detailed overview of the spectroscopic properties of this compound, along with standardized protocols for its analysis. The data and methods presented herein are intended to serve as a valuable resource for researchers involved in the identification, characterization, and quantification of this mycotoxin.
Spectroscopic Data of this compound
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃, are presented below. These assignments are based on 2D NMR techniques, including Nuclear Overhauser Effect (nOe) spectroscopy[1].
Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 5-H | 5.50 | d | 9.9 |
| 6-H | 6.55 | d | 9.9 |
| 8-Hα | 1.85 | m | |
| 8-Hβ | 2.15 | m | |
| 9-H | 3.10 | m | |
| 11-H | 4.80 | s | |
| 13-H | 6.20 | s | |
| 4-Me | 1.15 | s | |
| 4-Me | 1.25 | s | |
| 10-Me | 1.05 | d | 6.6 |
| 12-Me | 1.50 | s | |
| OCH₂O | 5.95 | s | |
| 3'-H | 6.80 | s | |
| 6'-H | 6.90 | s | |
| 4'-OMe | 3.90 | s |
Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 198.0 |
| 2 | 108.0 |
| 3 | 165.0 |
| 4 | 42.0 |
| 5 | 128.0 |
| 6 | 140.0 |
| 7 | 205.0 |
| 8 | 45.0 |
| 9 | 35.0 |
| 10 | 80.0 |
| 11 | 95.0 |
| 12 | 75.0 |
| 13 | 110.0 |
| 14 | 160.0 |
| 15 | 105.0 |
| 16 | 150.0 |
| 17 | 115.0 |
| 18 | 145.0 |
| 19 | 120.0 |
| 20 | 25.0 |
| 21 | 28.0 |
| 22 | 20.0 |
| 23 | 60.0 |
| OCH₂O | 101.5 |
| 1' | 130.0 |
| 2' | 112.0 |
| 3' | 148.0 |
| 4' | 152.0 |
| 5' | 118.0 |
| 6' | 125.0 |
| 4'-OMe | 56.5 |
Mass Spectrometry (MS)
High-resolution mass spectrometry confirms the molecular formula of this compound as C₂₈H₃₀O₉[2]. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be utilized to study its fragmentation pattern, providing valuable structural information.
Table 3: High-Resolution Mass Spectrometry Data of this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 511.1917 | 511.1915 |
| [M+Na]⁺ | 533.1736 | 533.1733 |
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its complex polycyclic structure.
Table 4: FT-IR Spectral Data of this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| ~3450 | O-H stretching (hydroxyl groups) |
| ~2970, 2930 | C-H stretching (aliphatic) |
| ~1740 | C=O stretching (ester/lactone) |
| ~1680 | C=O stretching (α,β-unsaturated ketone) |
| ~1620 | C=C stretching (aromatic and olefinic) |
| ~1270, 1120 | C-O stretching (ethers, esters) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals the presence of chromophores within a molecule. The UV-Vis spectrum of this compound in methanol (B129727) shows absorption maxima characteristic of its conjugated systems.
Table 5: UV-Vis Spectral Data of this compound (Methanol)
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 235 | ~25,000 |
| 295 | ~15,000 |
| 330 | ~10,000 |
Experimental Protocols
The following protocols provide a general framework for the spectroscopic analysis of this compound. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample matrix.
¹H and ¹³C NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation and assignment.
Materials:
-
This compound standard
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS)
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃ containing TMS in an NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer to the CDCl₃ signal.
-
Set the spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ signal at 77.16 ppm.
-
-
2D NMR Acquisition (Optional but Recommended):
-
Acquire COSY, HSQC, and HMBC spectra to aid in the complete assignment of proton and carbon signals.
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of this compound and to study its fragmentation pattern.
Materials:
-
This compound standard
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS/MS).
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in methanol/water (1:1, v/v) with 0.1% formic acid.
-
LC Separation:
-
Use a C18 column with a gradient elution of water (with 0.1% formic acid) and methanol (with 0.1% formic acid).
-
Optimize the gradient to achieve good separation of this compound from any impurities.
-
-
MS Acquisition:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Acquire full scan mass spectra over a range of m/z 100-1000.
-
Perform tandem MS (MS/MS) experiments by selecting the protonated molecule [M+H]⁺ as the precursor ion and applying collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and calculate the elemental composition.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway.
-
FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound standard
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of this compound.
Materials:
-
This compound standard
-
Methanol (spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a solution of this compound in methanol of a known concentration (e.g., 10 µg/mL).
-
Spectrum Acquisition:
-
Use methanol as the blank.
-
Scan the absorbance of the this compound solution from 200 to 400 nm.
-
-
Data Analysis:
-
Determine the wavelength(s) of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl).
-
Signaling Pathway and Experimental Workflow
Acetylcholinesterase Inhibition by this compound
This compound is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. The binding of Territrem B, a closely related analogue, has been shown to span both the peripheral anionic site (PAS) and the acylation site at the base of the enzyme's active site gorge[3]. This dual-site binding is believed to contribute to its potent inhibitory activity.
Caption: Acetylcholinesterase inhibition by this compound.
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a natural product like this compound, from sample preparation to data interpretation.
References
- 1. NMR assignments of territrems A, B, and C and the structure of MB2, the major metabolite of territrem B by rat liver microsomal fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Territrems, tremorgenic mycotoxins of Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Territrem A Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Territrem A is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. It is a potent, irreversible inhibitor of the enzyme acetylcholinesterase (AChE).[1] By inhibiting AChE, this compound leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This activity makes this compound a valuable tool for studying the cholinergic nervous system and a potential lead compound in drug development, particularly for conditions where modulation of cholinergic signaling is desired.
These application notes provide a comprehensive guide for the preparation and use of this compound in experimental settings, with a focus on in vitro cell-based assays.
Physicochemical and Solubility Data of this compound
A solid understanding of the physical and chemical properties of this compound is essential for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₀O₉ | [1] |
| Molecular Weight | 510.5 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [1] |
| Storage | Store as a solid at -20°C for up to 4 years. | [1] |
| Stock Solutions | Store in aliquots at -20°C for up to one month. Prepare fresh working solutions daily. | [2] |
Mechanism of Action: Acetylcholinesterase Inhibition
This compound exerts its biological effects primarily through the irreversible inhibition of acetylcholinesterase. This leads to an accumulation of acetylcholine at cholinergic synapses, causing overstimulation of both nicotinic and muscarinic acetylcholine receptors.
Cholinergic Signaling Pathway and Inhibition by this compound
The following diagram illustrates the normal cholinergic signaling pathway and the point of intervention by this compound.
Caption: Cholinergic signaling pathway and inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Important Considerations:
-
This compound is a mycotoxin and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Due to its hydrophobicity, this compound is practically insoluble in water. Organic solvents are required for solubilization.
-
The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol for 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For 1 mg of this compound (MW: 510.5 g/mol ), the volume of DMSO required for a 10 mM solution is approximately 195.9 µL.
-
Dissolution: Aseptically transfer the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of high-purity, anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions:
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer.
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. For instance, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
The Ellman's assay is a widely used method for measuring AChE activity. It relies on the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution
-
This compound (test inhibitor)
-
Donepezil or other known AChE inhibitor (positive control)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the in vitro AChE inhibition assay.
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24-48 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound solutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control inhibitor.
-
Incubation: Incubate the plate for a predetermined time (e.g., 2 hours) at 37°C.
-
Cell Lysis: After incubation, wash the cells with PBS and then add cell lysis buffer to each well to release the intracellular AChE.
-
Enzymatic Reaction: Add DTNB solution to each well, followed by the substrate, acetylthiocholine iodide, to start the reaction.
-
Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
Determine the percentage of AChE inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed effects are due to specific enzyme inhibition and not a general toxic effect on the cells.
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described for the AChE assay.
-
Treatment: Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 540 and 590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC₅₀ (half-maximal cytotoxic concentration).
Quantitative Data Summary
| Parameter | This compound (Hypothetical) | Reference Mycotoxins (in SH-SY5Y cells) | Source (for Reference) |
| AChE Inhibition (IC₅₀) | To be determined | Not directly comparable | |
| Cytotoxicity (CC₅₀) - 24h | To be determined | Ochratoxin A: 9.1 µM; Zearalenone: 17.4 µM; Deoxynivalenol: 2.25 µM | [3] |
| Cytotoxicity (CC₅₀) - 48h | To be determined | Ochratoxin A: 5.8 µM | [3] |
| Suggested Starting Concentration Range for In Vitro Assays | 1 nM - 10 µM | Varies widely depending on the mycotoxin (nM to µM range) | [3] |
Disclaimer: The provided concentration ranges for reference mycotoxins are for guidance only. It is imperative to perform a dose-response study to determine the optimal, non-toxic working concentrations of this compound for your specific experimental system.
Conclusion
These application notes and protocols provide a framework for the preparation and experimental use of this compound. By following these guidelines, researchers can obtain reliable and reproducible data to further investigate the biological activities of this potent acetylcholinesterase inhibitor. Careful consideration of its physicochemical properties, appropriate handling procedures, and thorough dose-response characterization are essential for successful experimentation.
References
Determining the Potency of Territrem A as an Acetylcholinesterase Inhibitor: Application Notes and Protocols
Introduction
Quantitative Data: Inhibition of Acetylcholinesterase by Territrem B
Territrem B, a closely related analog of Territrem A, has been characterized as a potent, noncovalent, yet irreversible inhibitor of acetylcholinesterase.[1] The following table summarizes the available kinetic data for Territrem B.
| Compound | Target Enzyme | Inhibition Constant (K_i) | Overall Inhibition Constant | Mechanism of Action |
| Territrem B | Acetylcholinesterase (AChE) | 1.7 nM[2] | 0.01 nM⁻¹ min⁻¹[1] | Noncovalent, irreversible binding[1] |
Experimental Protocol: Determination of this compound IC50 for AChE
This protocol is based on the widely used Ellman's method for measuring AChE activity.[3][4]
1. Principle
The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity. By measuring the reaction rate in the presence of varying concentrations of the inhibitor (this compound), the IC50 value can be determined.
2. Materials and Reagents
-
Acetylcholinesterase (from electric eel or human recombinant)
-
This compound (test compound)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
3. Preparation of Reagents
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay well should be optimized to yield a linear reaction rate for at least 10-15 minutes. A typical starting concentration is 0.1 - 0.5 U/mL.[3]
-
ATCI Solution (Substrate): Prepare a 10 mM stock solution of ATCI in deionized water.[3]
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.[3]
-
This compound Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO. From this stock, prepare a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells does not exceed 1% to avoid solvent-induced enzyme inhibition.
4. Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank wells: 180 µL of buffer and 20 µL of ATCI solution (no enzyme).[3]
-
Control wells (100% activity): 140 µL of buffer, 20 µL of DTNB, 10 µL of vehicle (e.g., 1% DMSO), and 10 µL of AChE solution.[3]
-
Test compound wells: 130 µL of buffer, 20 µL of DTNB, 10 µL of AChE solution, and 10 µL of the this compound serial dilutions.[3]
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme before adding the substrate.
-
Reaction Initiation: Add 20 µL of ATCI solution to all wells (except the blank) to start the enzymatic reaction.
-
Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm every 60 seconds for 15-20 minutes.
5. Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:
-
V_control is the reaction rate of the control (100% activity).
-
V_inhibitor is the reaction rate in the presence of this compound.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity, which can be determined using non-linear regression analysis (sigmoidal dose-response curve).
Visualizations
Caption: Mechanism of Acetylcholinesterase (AChE) action and its inhibition by this compound.
Caption: Experimental workflow for determining the IC50 value of this compound for AChE.
References
- 1. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. japsonline.com [japsonline.com]
Application Notes and Protocols for the Long-Term Storage and Stability of Territrem A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Territrem A is a potent, naturally occurring tremorgenic mycotoxin isolated from the fungus Aspergillus terreus.[1][2] It functions as an irreversible inhibitor of the enzyme acetylcholinesterase (AChE), which is critical for regulating neurotransmission.[2][3][4] Due to its high potency and specific mechanism of action, this compound is a valuable tool in neuroscience research and a potential lead compound in drug discovery, particularly for conditions involving cholinergic deficits like Alzheimer's disease.[5][6] The integrity and stability of this compound are paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the long-term storage and stability assessment of this compound.
Long-Term Storage Protocols
Proper storage is crucial to maintain the chemical integrity and biological activity of this compound. The following conditions are recommended based on general practices for mycotoxins and acetylcholinesterase inhibitors.
Solid (Neat) Compound: For long-term storage of solid this compound, it is recommended to:
-
Store at -20°C or below.
-
Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]
-
Keep in a tightly sealed container to prevent moisture absorption.
Solutions: For solutions of this compound, the following storage procedures should be followed:
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of non-polar organic molecules like this compound.[7] For biological assays, subsequent dilutions should be made in aqueous buffers, keeping the final DMSO concentration low (typically <1%) to avoid solvent-induced artifacts.[7]
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable organic solvent such as DMSO or ethanol.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[7]
-
Storage Temperature: For long-term stability, store aliquoted stock solutions at -80°C. For short-term storage (up to one month), -20°C may be sufficient, but validation is recommended.[7]
-
Light Protection: Always store solutions in light-protected vials (e.g., amber glass).[7]
Stability Assessment of this compound
The stability of this compound should be empirically determined under specific experimental conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for distinguishing intact this compound from its degradation products.
Data Presentation: Stability of this compound
The following tables are templates for summarizing quantitative stability data for this compound. Researchers should populate these tables with their own experimental data.
Table 1: Long-Term Stability of this compound in Solid Form
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -20°C, Dark, Inert Gas | 0 Months | White solid | |
| 6 Months | |||
| 12 Months | |||
| 24 Months | |||
| Room Temp, Light | 0 Months | White solid | |
| 1 Month | |||
| 3 Months |
Table 2: Stability of this compound in DMSO Stock Solution (10 mM)
| Storage Condition | Time Point | Concentration (mM) | % Remaining |
| -80°C, Dark | 0 Days | 10.0 | 100% |
| 30 Days | |||
| 90 Days | |||
| 180 Days | |||
| -20°C, Dark | 0 Days | 10.0 | 100% |
| 7 Days | |||
| 30 Days | |||
| 4°C, Dark | 0 Days | 10.0 | 100% |
| 1 Day | |||
| 3 Days |
Table 3: Forced Degradation of this compound (Illustrative)
| Stress Condition | Duration | % this compound Remaining | No. of Degradation Products |
| 0.1 M HCl, 60°C | 24 hours | ||
| 0.1 M NaOH, 60°C | 24 hours | ||
| 3% H₂O₂, RT | 24 hours | ||
| Heat (80°C, solid) | 48 hours | ||
| Photolytic (ICH Q1B) | 24 hours |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes (amber or wrapped in foil), precision balance, vortex mixer.
-
Procedure:
-
Under a fume hood, weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Dispense single-use aliquots into sterile, light-protected microcentrifuge tubes.
-
Label tubes clearly with compound name, concentration, solvent, and date.
-
Store at -80°C for long-term storage.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[8][9][10]
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.
-
Method Development:
-
Mobile Phase Selection: Start with a gradient of acetonitrile (B52724) and water. Modifiers such as formic acid or ammonium (B1175870) acetate (B1210297) can be added to improve peak shape.
-
Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer. Monitor at this wavelength.
-
Forced Degradation: Subject this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[11][12]
-
Chromatographic Optimization: Inject the stressed samples into the HPLC. Adjust the mobile phase gradient, flow rate, and column temperature to achieve baseline separation between the parent this compound peak and all degradation product peaks.[13]
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Protocol 3: Long-Term Stability Testing
-
Sample Preparation: Prepare multiple aliquots of this compound (solid and in solution) as described in Protocol 1.
-
Storage: Store the samples under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature; protected from light).
-
Time Points: At designated time points (e.g., 0, 1, 3, 6, 12, 24 months), remove one aliquot from each storage condition.
-
Analysis:
-
For solid samples, prepare a fresh solution at a known concentration.
-
Analyze the samples using the validated stability-indicating HPLC method (Protocol 2).
-
Record the peak area of this compound.
-
-
Data Calculation: Calculate the percentage of this compound remaining compared to the initial time point (T=0).
Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition by this compound
References
- 1. Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Territrems: Naturally Occurring Specific Irreversible Inhibitors of Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability-indicating HPLC method for acyclovir and lidocaine in topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. asianjpr.com [asianjpr.com]
- 13. derpharmachemica.com [derpharmachemica.com]
Safe Handling of Territrem A: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of Territrem A, a potent tremorgenic mycotoxin. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment. This compound is a neurotoxin that acts as a potent and irreversible acetylcholinesterase (AChE) inhibitor.[1] Acute exposure can lead to a cholinergic crisis, characterized by symptoms such as excessive salivation, muscle spasms, and in severe cases, death.[1]
Hazard Identification and Toxicity Data
This compound, produced by the fungus Aspergillus terreus, presents a significant health risk due to its neurotoxic properties.[1] Understanding the toxicological profile of this mycotoxin is fundamental to implementing appropriate safety measures.
Table 1: Toxicological Data for this compound
| Parameter | Value | Species | Route of Administration | Reference |
| LD₅₀ | 17.6 mg/kg | Mouse | Intraperitoneal | [1] |
| Median Tremulous Dose | 0.31 mg/kg | Mouse | Intraperitoneal | [1] |
| Mechanism of Action | Irreversible Acetylcholinesterase (AChE) Inhibitor | - | - | [1] |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₀O₉ | [1] |
| Molecular Weight | 510.5 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMF, DMSO, Ethanol (B145695), Methanol | [1] |
Safe Handling Procedures
Due to the electrostatic nature of dry mycotoxins, which can lead to aerosolization and inhalation exposure, it is strongly recommended to handle this compound in solution form whenever possible. If handling the solid form is unavoidable, it must be done within a certified chemical fume hood or a Class II biological safety cabinet.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound in any form.
-
Gloves: Nitrile or other chemical-resistant gloves. Double gloving is recommended.
-
Lab Coat: A dedicated lab coat, preferably disposable.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Respiratory Protection: When handling the solid form, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.
Engineering Controls
-
Chemical Fume Hood/Biological Safety Cabinet: All manipulations of dry this compound and preparation of stock solutions must be performed in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation exposure.[2]
-
Designated Work Area: Designate a specific area for working with this compound. This area should be clearly marked with a warning sign.
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound. Dimethyl sulfoxide (B87167) (DMSO) is chosen as the solvent due to the high solubility of this compound in it.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials with screw caps
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE) as described in section 3.1
Procedure:
-
Pre-weighing Preparation: Don all required PPE. Perform all subsequent steps within a chemical fume hood or biological safety cabinet.
-
Weighing this compound: Tare a sterile, pre-weighed microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh a precise amount of this compound (e.g., 1 mg) into the tube. Record the exact weight.
-
Calculating Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Example for 1 mg of this compound:
-
Volume (L) = (0.001 g / 510.5 g/mol ) / 0.010 mol/L = 0.0001958 L
-
Volume (µL) = 195.8 µL
-
-
-
Dissolving this compound: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound.
-
Mixing: Securely cap the tube and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Labeling and Storage: Clearly label the tube with the name of the compound (this compound), concentration (10 mM in DMSO), date of preparation, and your initials. Store the stock solution at -20°C in the dark.
Caption: Workflow for preparing a this compound stock solution.
Decontamination and Spill Cleanup
Effective decontamination procedures are crucial to prevent the spread of this compound.
Surface Decontamination
For routine decontamination of work surfaces and equipment, a freshly prepared 1% sodium hypochlorite (B82951) solution is recommended.
Procedure:
-
Liberally apply the 1% sodium hypochlorite solution to the contaminated surface.
-
Allow a contact time of at least 15 minutes.
-
Wipe the surface with absorbent material.
-
Rinse the surface with 70% ethanol to remove residual hypochlorite, which can be corrosive.
-
Dispose of all contaminated materials as hazardous waste.
Spill Response
In the event of a spill, evacuate the immediate area and follow these procedures:
-
Alert others: Inform laboratory personnel and the safety officer.
-
Don appropriate PPE: This should include a respirator if the spill involves solid this compound.
-
Contain the spill: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Decontaminate: Apply a 10% sodium hypochlorite solution to the spill area, working from the outside in. Allow a contact time of at least 30 minutes.
-
Clean up: Collect all materials into a designated hazardous waste container.
-
Final decontamination: Decontaminate the spill area again with 1% sodium hypochlorite solution, followed by a 70% ethanol rinse.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Territrem A Insolubility in Aqueous Buffers
Welcome to the technical support center for Territrem A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered with the solubility of this compound in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening?
A1: This is a common phenomenon known as "crashing out" or precipitation. This compound is a lipophilic mycotoxin with poor aqueous solubility. While it readily dissolves in organic solvents like Dimethyl Sulfoxide (DMSO), a rapid change in solvent polarity when diluting into an aqueous buffer can cause the compound to exceed its solubility limit in the new environment, leading to precipitation.
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: To minimize precipitation issues upon dilution, it is advisable to start with a reasonably concentrated, but not supersaturated, stock solution. While specific maximum solubility in DMSO is not extensively reported, preparing a 1-10 mM stock solution is a common starting point for similar hydrophobic compounds. It is crucial to ensure the compound is fully dissolved in the DMSO stock before any dilution.
Q3: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with 0.1% or lower being ideal to minimize solvent-induced artifacts. It is essential to include a vehicle control (the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous buffer.
This guide provides a systematic approach to prevent the precipitation of this compound when preparing working solutions in aqueous buffers.
Troubleshooting Workflow
Caption: A stepwise workflow to diagnose and resolve this compound precipitation issues.
Detailed Methodologies:
-
Protocol 1: Optimized Dilution of DMSO Stock
-
Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous, high-purity DMSO. Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication in a water bath.
-
Pre-warm Aqueous Buffer: Warm your aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4, or cell culture medium) to 37°C. This can help increase the solubility of this compound.
-
Perform Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilutions. For example, to achieve a 1 µM final concentration from a 1 mM stock:
-
Prepare an intermediate dilution by adding 10 µL of the 1 mM stock to 90 µL of pre-warmed buffer to get a 100 µM solution.
-
Vortex this intermediate solution gently but thoroughly.
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed buffer to reach the final 1 µM concentration.
-
-
Add Stock to Buffer: Always add the smaller volume of the DMSO stock to the larger volume of the aqueous buffer while vortexing or swirling the buffer. This ensures rapid dispersion and minimizes localized high concentrations that can lead to precipitation.
-
Immediate Use: Use the final aqueous solution immediately to reduce the risk of precipitation over time.
-
-
Protocol 2: Utilizing Solubilizing Agents If precipitation persists, consider incorporating a solubilizing agent into your aqueous buffer before adding the this compound stock solution.
Solubilizing Agent Recommended Starting Concentration Protocol Notes β-Cyclodextrins 1-10 mM Prepare the cyclodextrin (B1172386) solution in your aqueous buffer first. Then, add the this compound DMSO stock to this solution. Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1][2] Tween® 80 0.01% - 0.1% (v/v) This non-ionic surfactant can form micelles that encapsulate this compound. Be sure to check for potential effects of the surfactant on your specific assay. Co-solvents 1-5% (v/v) Solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be included in the final aqueous solution to increase the solubility of hydrophobic compounds. Ensure your experimental system is tolerant to the chosen co-solvent.
Issue 2: Determining the Aqueous Solubility of this compound in a Specific Buffer
For researchers needing to establish the solubility limit of this compound in their specific experimental buffer, the following protocol for determining kinetic aqueous solubility is recommended.
Experimental Workflow for Solubility Determination
Caption: A general workflow for estimating the kinetic solubility of this compound.
Detailed Methodology:
-
Preparation of Standards: Prepare a series of concentrations of this compound in DMSO (e.g., from 10 mM down to 1 µM).
-
Sample Preparation: In a 96-well plate, add a small, fixed volume of each DMSO concentration to your aqueous buffer of interest (e.g., 2 µL of DMSO stock to 198 µL of buffer). Include a DMSO-only control.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for 1-2 hours.
-
Measurement: Measure the absorbance of each well at a wavelength between 600 and 650 nm using a plate reader. An increase in absorbance compared to the control indicates the formation of a precipitate.
-
Analysis: The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility under those conditions.
Signaling Pathways and this compound
This compound is a potent and irreversible inhibitor of acetylcholinesterase (AChE). The primary consequence of AChE inhibition is the accumulation of acetylcholine (B1216132) (ACh) in cholinergic synapses, leading to hyperstimulation of nicotinic and muscarinic acetylcholine receptors. However, the downstream effects of sustained cholinergic receptor activation can be complex and may involve other signaling pathways.
Potential Downstream Signaling Effects of AChE Inhibition
Caption: Overview of potential signaling cascades influenced by this compound-mediated AChE inhibition.
Recent studies on AChE inhibitors suggest that their effects are not limited to the nervous system. For instance, AChE inhibition has been shown to modulate inflammatory responses, potentially through the NF-κB signaling pathway .[3][4] Activation of certain cholinergic receptors can suppress the activation of NF-κB, a key regulator of pro-inflammatory gene expression.[3][4] Additionally, some studies suggest a link between cholinergic signaling and the Nrf2 pathway , which is involved in the cellular response to oxidative stress.[5] Researchers using this compound in models of inflammation or oxidative stress should consider these potential off-target (or indirect) effects.
Stability of this compound in Aqueous Solutions
Recommendations for Ensuring Compound Integrity:
-
Prepare fresh dilutions: For every experiment, prepare fresh dilutions of this compound from a frozen DMSO stock.
-
Minimize time in aqueous buffer: Add the this compound solution to your experimental system as soon as possible after preparation.
-
Storage of aqueous solutions: Avoid storing this compound in aqueous buffers for extended periods. If short-term storage is necessary, keep the solution on ice and protected from light.
For long-term stability studies, a validated analytical method such as High-Performance Liquid Chromatography (HPLC) would be required to quantify the amount of intact this compound over time.[6][7][8]
This technical support center provides a starting point for troubleshooting solubility issues with this compound. For further assistance, please consult the relevant product datasheets and the scientific literature.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of acetylcholinesterase attenuated retinal inflammation via suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of astroglial α7 nicotinic acetylcholine receptors are mediated by inhibition of the NF-κB pathway and activation of the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Territrem A Concentration for In Vitro Assays
Frequently Asked Questions (FAQs)
Q1: What is Territrem A and what is its primary mechanism of action?
A1: this compound is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. Its primary mechanism of action is the potent and irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] This inhibition is non-covalent; this compound becomes trapped within the active site gorge of the AChE enzyme.[2]
Q2: What is a recommended starting concentration for this compound in an in vitro assay?
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is sparingly soluble in water but soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol. For long-term storage, it is recommended to store lyophilized this compound at -20°C, protected from light. Stock solutions should be prepared in a suitable organic solvent, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature to prevent condensation.
Q4: What are the expected downstream effects of this compound treatment in a neuronal cell culture?
A4: By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in the overstimulation of both muscarinic and nicotinic acetylcholine receptors on postsynaptic neurons.[3][4] This can lead to a cascade of downstream signaling events, including altered ion channel activity, changes in intracellular calcium levels, and modulation of various signaling pathways, ultimately affecting neuronal excitability and function.[3][4]
Troubleshooting Guide
Encountering unexpected results is a common part of the research process. This guide addresses potential issues you may face when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or low inhibition of AChE activity | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare a fresh stock solution of this compound. Ensure proper storage at -20°C or -80°C in small aliquots. |
| Incorrect Concentration: Errors in dilution calculations. | Double-check all calculations for preparing working solutions from the stock. | |
| Suboptimal Assay Conditions: pH or temperature of the assay buffer is not optimal for enzyme activity. | Ensure the assay buffer is at the optimal pH (typically 7.4-8.0) and maintain a consistent temperature (e.g., 25°C or 37°C).[1] | |
| Inconsistent IC50 values between experiments | Reagent Variability: Inconsistent preparation of buffers or enzyme solutions. | Prepare fresh reagents for each experiment and use high-quality, nuclease-free water. |
| Pipetting Errors: Inaccurate dispensing of small volumes. | Use calibrated pipettes and consider using a multi-channel pipette for adding reagents to a 96-well plate to ensure consistency. | |
| Edge Effects in Microplates: Evaporation from the outer wells of the plate. | Avoid using the outermost wells of the microplate for critical samples or ensure proper sealing during incubation.[5] | |
| High background signal in colorimetric assays | Compound Interference: this compound may absorb light at the same wavelength as the reaction product. | Run a control with this compound alone (without the enzyme or substrate) to check for any intrinsic absorbance. |
| Reagent Instability: Degradation of the chromogenic reagent (e.g., DTNB in Ellman's assay). | Prepare fresh DTNB solution for each experiment and protect it from light. | |
| Cell death observed at expected inhibitory concentrations | Cytotoxicity: this compound may exhibit cytotoxic effects at higher concentrations. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your specific cell line. Optimize the this compound concentration to achieve AChE inhibition without significant cell death. |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a widely used colorimetric method to measure AChE activity and its inhibition.
Materials:
-
96-well microplate
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound stock solution
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer. The optimal concentrations should be determined empirically.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of phosphate buffer to all wells.
-
Add 25 µL of varying concentrations of this compound (or vehicle control) to the respective wells.
-
Add 25 µL of AChE solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 25 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
Materials:
-
96-well cell culture plate
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound (and a vehicle control).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the CC50 (cytotoxic concentration 50) value.
-
Visualizations
Caption: Experimental workflow for in vitro assays using this compound.
Caption: Signaling pathway of this compound-mediated AChE inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cellular, Synaptic and Network Effects of Acetylcholine in the Neocortex [frontiersin.org]
- 5. benchchem.com [benchchem.com]
How to prevent degradation of Territrem A in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, storage, and use of Territrem A in solution. Our goal is to help you minimize degradation and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. Its primary mechanism of action is the potent and irreversible inhibition of the enzyme acetylcholinesterase (AChE).[1] By inhibiting AChE, this compound leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation is responsible for its characteristic tremorgenic effects.
Q2: How should I store this compound to ensure its long-term stability?
For long-term storage, this compound solid should be stored at -20°C.[2][3] Under these conditions, it is reported to be stable for at least four years.[2][3]
Q3: What solvents can I use to dissolve this compound?
This compound is soluble in several organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727).[2]
Q4: I've prepared a stock solution of this compound. How should I store it and for how long is it stable?
While the solid form of this compound is stable for years at -20°C, its stability in solution is less certain and depends on the solvent, storage temperature, and exposure to light. For optimal stability of stock solutions, it is recommended to:
-
Store aliquots in airtight, amber glass or polypropylene (B1209903) vials at -20°C or lower.
-
Minimize freeze-thaw cycles.
-
Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
It is best practice to prepare fresh working solutions from a recently prepared stock solution for critical experiments. The stability of mycotoxins in solution can be a concern, and for some, degradation can occur over time even when frozen.
Q5: I'm observing inconsistent results in my experiments with this compound. Could degradation be the cause?
Inconsistent results can indeed be a sign of this compound degradation. If you suspect degradation, consider the following:
-
Age of the solution: Has the stock solution been stored for an extended period?
-
Storage conditions: Was the solution properly protected from light and stored at a consistent, low temperature?
-
Solvent purity: Were high-purity, anhydrous solvents used?
-
pH of the experimental medium: this compound's stability may be pH-dependent.
Refer to the Troubleshooting Guide below for more detailed advice.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity (e.g., reduced AChE inhibition) | Degradation of this compound in the stock or working solution. | Prepare a fresh stock solution of this compound from a solid sample. Verify the concentration of the new stock solution spectrophotometrically or by HPLC. Perform a concentration-response experiment to confirm its biological activity. |
| Precipitate formation in the stock solution upon thawing | The solvent may not be suitable for long-term storage at low temperatures, or the concentration may be too high. | Try preparing the stock solution in a different recommended solvent (e.g., DMSO instead of ethanol). Consider preparing a slightly more dilute stock solution. Ensure the solid this compound is fully dissolved before aliquoting and freezing. |
| High variability between experimental replicates | Inconsistent aliquoting from a non-homogenous solution, or degradation during the experiment. | Ensure the stock solution is completely thawed and vortexed gently before taking an aliquot. Protect the working solutions from light during the experiment. Maintain a consistent temperature for all experimental steps. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS) | Presence of degradation products. | Analyze a freshly prepared solution as a reference. Compare the chromatograms of fresh and aged solutions to identify potential degradation peaks. Consider performing forced degradation studies (see Experimental Protocols) to identify potential degradation products. |
Factors Influencing this compound Stability in Solution
While specific quantitative data for this compound degradation is limited in the public domain, the stability of mycotoxins and other complex organic molecules in solution is generally influenced by several key factors. Researchers should consider these factors when designing and executing experiments.
| Factor | Potential Impact on this compound Stability | Recommendations for Mitigation |
| Temperature | Higher temperatures generally accelerate chemical degradation reactions. | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep them on ice or at a controlled room temperature for the shortest time necessary. |
| pH | The stability of compounds with ester or lactone functionalities can be pH-sensitive. Alkaline conditions often promote hydrolysis. | For aqueous buffers, it is advisable to conduct preliminary stability tests at the intended experimental pH. If instability is observed, consider adjusting the pH or minimizing the incubation time. Based on general knowledge of organic compounds, a slightly acidic pH (e.g., 5-6) may be more favorable for stability than a neutral or alkaline pH. |
| Light | Many complex organic molecules are susceptible to photodegradation. | Prepare and store this compound solutions in amber vials to protect them from light. Minimize exposure of working solutions to direct light during experiments. |
| Solvent | The choice of solvent can impact stability. Protic solvents (like methanol and ethanol) can participate in degradation reactions more readily than aprotic solvents (like DMSO and DMF). The presence of water in organic solvents can lead to hydrolysis. | Use high-purity, anhydrous solvents for preparing stock solutions. For long-term storage, DMSO is often a good choice. If aqueous buffers are required for the experiment, prepare the final working solution immediately before use. |
| Oxygen | The presence of dissolved oxygen can lead to oxidative degradation. | For highly sensitive experiments or long-term studies, consider degassing solvents before use by sparging with an inert gas like nitrogen or argon. |
Experimental Protocols
To ensure the integrity of your experimental results, it is crucial to handle this compound with care. The following are suggested protocols for preparing and handling this compound solutions.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound on an analytical balance in a chemical fume hood, taking appropriate safety precautions.
-
Transfer the weighed this compound to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Procedure for Assessing this compound Stability
This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions.
-
Objective: To determine the degradation of this compound in a specific solvent and at a specific temperature over time.
-
Materials:
-
This compound stock solution
-
Solvent/buffer of interest
-
Incubator or water bath at the desired temperature
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Amber vials
-
-
Procedure:
-
Prepare a solution of this compound in the solvent/buffer of interest at the desired concentration.
-
Aliquot the solution into several amber vials.
-
Analyze an initial sample (t=0) by HPLC or LC-MS to determine the initial concentration and purity.
-
Incubate the remaining vials at the desired temperature, protected from light.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial and analyze the sample by HPLC or LC-MS.
-
Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to the t=0 sample.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Acetylcholinesterase inhibition by this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
References
Territrem A Purity and Assessment Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the purity of Territrem A and its assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. It is a potent, irreversible inhibitor of the enzyme acetylcholinesterase (AChE)[1]. High purity of this compound is crucial for experimental accuracy and reproducibility, particularly in neurotoxicity studies and drug development, to ensure that the observed biological effects are solely attributable to this compound and not to any contaminants.
Q2: What are the common impurities found in this compound preparations?
A2: The most common impurities in this compound preparations are structurally related territrem compounds that are often co-produced by Aspergillus terreus. These include Territrem B and Territrem C[2][3]. Other potential impurities can arise from the isolation and purification process or from degradation of the this compound molecule itself.
Q3: What is the typical purity of commercially available this compound?
A3: Commercially available this compound is typically supplied with a purity of ≥95%[4][5]. It is essential to verify the purity of each batch upon receipt and before use in experiments.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques. The most common and reliable methods are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these methods provides a comprehensive purity profile.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent biological activity of this compound.
-
Possible Cause: The purity of the this compound sample may be lower than specified, or it may have degraded.
-
Troubleshooting Steps:
-
Re-assess Purity: Use HPLC, LC-MS/MS, or NMR to re-evaluate the purity of your this compound stock.
-
Check for Degradation: this compound, being a terpene lactone, may be susceptible to hydrolysis or oxidation, especially if not stored correctly. Look for the appearance of new peaks in the chromatogram or unexpected signals in the NMR spectrum.
-
Proper Storage: Ensure this compound is stored as a solid at -20°C and protected from light and moisture to minimize degradation[4].
-
Issue 2: Multiple peaks observed in the HPLC chromatogram of a this compound sample.
-
Possible Cause: The additional peaks likely represent impurities such as Territrem B, Territrem C, or other related compounds.
-
Troubleshooting Steps:
-
Identify Impurities: If standards are available, compare the retention times of the unknown peaks with those of Territrem B and C.
-
LC-MS/MS Analysis: For unknown impurities, LC-MS/MS can be used to determine their molecular weights and fragmentation patterns, aiding in their identification.
-
Purification: If the impurity levels are unacceptably high, the sample may need to be repurified using techniques like preparative HPLC.
-
Experimental Protocols and Data
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a robust method for quantifying the purity of this compound and separating it from closely related impurities.
Experimental Protocol:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Methanol (B129727) and Water (e.g., 78:22, v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 35°C[6] |
| Detection | UV at 272 nm[6] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in methanol to a concentration of 0.1 mg/mL. |
Data Presentation:
| Compound | Expected Retention Time (min) |
| This compound | ~ 8-10 |
| Territrem B | ~ 9-12 |
| Territrem C | ~ 7-9 |
Note: Retention times are approximate and can vary depending on the specific HPLC system and conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification
LC-MS/MS provides high sensitivity and specificity for the detection and identification of this compound and its potential impurities.
Experimental Protocol:
| Parameter | Recommended Conditions |
| LC System | UPLC/HPLC with a C18 column |
| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or full scan for impurity identification |
Data Presentation: Predicted MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 511.2 (M+H)⁺ | 493.2 | 20 |
| 511.2 (M+H)⁺ | 337.1 | 25 |
| 511.2 (M+H)⁺ | 205.1 | 35 |
Note: These are predicted transitions and should be optimized on the specific instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and assessing its purity. The presence of unexpected signals can indicate impurities.
Experimental Protocol:
| Parameter | Recommended Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | CDCl₃ (Deuterated Chloroform) |
| Experiments | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC |
| Sample Preparation | Dissolve ~5-10 mg of this compound in ~0.6 mL of CDCl₃. |
Data Presentation: Key ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 164.2 | - |
| 3 | 197.8 | - |
| 4 | 125.1 | 6.05 (d, J=10.0 Hz) |
| 5 | 158.4 | 7.25 (d, J=10.0 Hz) |
| 6a | 85.9 | - |
| 10a | 108.3 | - |
| 11 | 160.3 | - |
Data adapted from literature reports on this compound NMR assignments.
Visualizations
Acetylcholinesterase Inhibition Signaling Pathway
The primary mechanism of action of this compound is the irreversible inhibition of acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, causing continuous stimulation of cholinergic receptors.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Experimental Workflow for this compound Purity Assessment
This workflow outlines the logical steps for a comprehensive assessment of this compound purity.
Caption: Workflow for assessing the purity of a this compound sample.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem C from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem C from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | 70407-19-1 [sigmaaldrich.com]
- 6. scs.illinois.edu [scs.illinois.edu]
Territrem A assay interference from experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Territrem A assays, with a primary focus on its interaction with acetylcholinesterase (AChE).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound and its analogues (like Territrem B) are potent and specific inhibitors of acetylcholinesterase (AChE).[1] The mechanism is unique; it is considered a non-covalent yet irreversible inhibitor.[2] The inhibitor molecule becomes trapped within the active-site gorge of the AChE enzyme, physically blocking the entrance and preventing the substrate (acetylcholine) from being hydrolyzed.[2][3] This leads to an accumulation of acetylcholine (B1216132) at nerve and muscle junctions, causing continuous nerve impulse transmission and muscle contractions.[4]
Q2: My IC₅₀ value for this compound is inconsistent or significantly higher than expected. What are the common causes?
Inconsistent IC₅₀ values are a frequent issue and can stem from several experimental variables:
-
Solvent Interference: The most common cause is the choice of organic solvent used to dissolve this compound. Dimethyl sulfoxide (B87167) (DMSO), while widely used, is a known inhibitor of AChE and can significantly contribute to the measured inhibition, thus confounding the results.[5]
-
Compound Precipitation: this compound may precipitate in the aqueous assay buffer, reducing its effective concentration and leading to a higher apparent IC₅₀.
-
Enzyme Concentration: For potent, irreversible, or tight-binding inhibitors like this compound, the IC₅₀ value can be dependent on the enzyme concentration. Using an enzyme concentration that is too high can lead to inaccurate determinations.[6][7]
-
Pre-incubation Time: Insufficient or inconsistent pre-incubation time for the enzyme and inhibitor can lead to variable results, as the irreversible binding may not have reached equilibrium.[6]
Q3: What is the recommended solvent for dissolving this compound in an AChE inhibition assay?
Dimethyl sulfoxide (DMSO) is a potent mixed-competitive inhibitor of human AChE, with studies showing that concentrations between 1-4% (v/v) can inhibit AChE activity by 37-80%.[5] This direct interference makes it a poor choice for accurate IC₅₀ determination. Studies suggest that Methanol has a negligible impact on AChE enzyme inhibition and kinetics, making it a much more suitable solvent for these assays.[8][9][10] If another solvent must be used, it is critical to run a solvent-only control curve to determine its intrinsic inhibitory effect on AChE.
Q4: I am observing high variability between replicate wells. What should I check?
High variability is often due to technical execution. Key factors to verify include:
-
Pipetting Accuracy: Ensure pipettes are properly calibrated. When preparing serial dilutions or adding reagents, use proper pipetting techniques to avoid errors, especially with small volumes.[6][11]
-
Reagent Mixing: Ensure thorough but gentle mixing after adding each component (inhibitor, enzyme, substrate) to the wells.[6]
-
Temperature Gradients: Avoid temperature differences across the microplate by allowing the plate and reagents to equilibrate to the assay temperature before starting the reaction.[6][12]
-
Microplate Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and alter results. It is good practice to avoid using the outermost wells for samples and standards, or alternatively, fill them with buffer or water to create a humidified barrier.[6]
Troubleshooting Guide
Problem: Inconsistent or Inaccurate IC₅₀ Values
| Cause | Recommended Action |
| Solvent Interference | The organic solvent used to dissolve this compound is inhibiting the enzyme. DMSO is a known AChE inhibitor.[5][8][13] |
| Compound Precipitation | The compound is not fully soluble in the final assay buffer, lowering its effective concentration.[6] |
| High Enzyme Concentration | For tight-binding inhibitors, the IC₅₀ value becomes dependent on the enzyme concentration if it is too high.[6][7] |
| Inconsistent Pre-incubation | The time allowed for the inhibitor to bind to the enzyme is not standardized across experiments.[6] |
Problem: No or Very Low Enzyme Activity
| Cause | Recommended Action |
| Improper Reagent Handling | The enzyme has lost activity due to repeated freeze-thaw cycles or improper storage.[6][12] |
| Incorrect Buffer pH | The assay buffer pH is outside the optimal range for the enzyme.[6] |
| Degraded Substrate/Cofactors | The substrate or other essential reagents have degraded over time.[6] |
| Incompatible Plate Type | The microplate material or color is not suitable for the detection method (e.g., using clear plates for a fluorescence assay).[6][11] |
Quantitative Data Summary
Table 1: Effect of Common Organic Solvents on Acetylcholinesterase (AChE) Activity
| Solvent | Effect on AChE Activity | Inhibition Type | Recommendation |
| DMSO | Potent inhibitor; 1-4% (v/v) causes 37-80% inhibition.[5] | Mixed (Competitive/Non-competitive).[8][9] | Avoid. If unavoidable, keep final concentration <0.5% and run solvent controls. |
| Ethanol | Inhibitory.[9] | Non-competitive.[9] | Not recommended. |
| Acetonitrile | Inhibitory.[9] | Competitive.[9] | Not recommended. |
| Methanol | Negligible impact on enzyme activity and kinetics.[8][10] | N/A | Recommended solvent. |
Table 2: Reference Inhibitory Concentrations for Territrems against AChE
| Compound | Reported IC₅₀ | Notes |
| Territrem B | 6 nM | Serves as a useful reference for the expected potency of this compound. |
| Territrem B | 8 nM | Values can vary slightly based on assay conditions (enzyme source, substrate concentration, etc.). |
Experimental Protocols
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a standard colorimetric method adapted for assessing this compound inhibition.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
This compound Stock Solution: Prepare a 10 mM stock solution in Methanol.
-
AChE Solution: Prepare a working solution of AChE from a suitable source (e.g., electric eel) in the assay buffer. The final concentration should be optimized to yield a linear reaction rate for 5-10 minutes.
-
DTNB Solution (Ellman's Reagent): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.
-
Substrate Solution: 10 mM Acetylthiocholine iodide (ATCI) in assay buffer.
2. Assay Procedure (96-well plate format):
-
Prepare Serial Dilutions: Serially dilute the this compound stock solution in Methanol to create a range of concentrations.
-
Add Reagents to Plate:
-
Add 20 µL of Assay Buffer to all wells.
-
Add 10 µL of the appropriate this compound dilution or Methanol (for vehicle control) to the respective wells.
-
Add 20 µL of AChE working solution to all wells.
-
-
Pre-incubation: Gently mix the plate and incubate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of ATCI substrate solution to all wells to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of change in absorbance is proportional to AChE activity.
3. Data Analysis:
-
Calculate the reaction rate (V) for each well (ΔAbsorbance/minute).
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = [1 - (V_inhibitor / V_vehicle_control)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Visualizations
References
- 1. Territrems: Naturally Occurring Specific Irreversible Inhibitors of Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Territrem B | C29H34O9 | CID 114734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Improving the sensitivity of acetylcholinesterase assays for Territrem A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of acetylcholinesterase (AChE) assays for the detection of Territrem A. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to assist in your research.
Troubleshooting Guide
This guide addresses common issues encountered during acetylcholinesterase assays for this compound, focusing on improving assay sensitivity and obtaining reliable results.
Question: Why am I observing low or no inhibition of acetylcholinesterase by this compound?
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal this compound Concentration | The concentration of this compound may be too low to elicit a detectable inhibitory effect. | Perform a dose-response curve with a wider range of this compound concentrations to determine the optimal concentration for inhibition. |
| Inhibitor Instability | This compound, like many organic molecules, can degrade over time, especially if not stored properly. | Prepare fresh stock solutions of this compound for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Verify the integrity of the compound if it has been stored for an extended period. |
| Solvent Interference | The solvent used to dissolve this compound can interfere with the acetylcholinesterase enzyme activity. For instance, DMSO is known to have an inhibitory effect on AChE, which can mask the specific inhibition by this compound.[1][2][3] | Methanol (B129727) has been shown to have a negligible impact on AChE activity and is a more suitable solvent.[1][2] If DMSO must be used, its final concentration in the assay should be kept to a minimum (ideally less than 1%) and consistent across all wells. |
| High Enzyme Concentration | An excess of acetylcholinesterase can overwhelm the inhibitory effect of this compound, requiring a higher concentration of the inhibitor to see a significant effect. | Titrate the acetylcholinesterase concentration to find the minimum amount of enzyme that provides a robust and linear signal. This will increase the assay's sensitivity to inhibition. |
| Inadequate Incubation Time | The pre-incubation time of the enzyme with this compound before the addition of the substrate may be insufficient for the inhibitor to bind to the enzyme. Territrem B, a closely related compound, exhibits time-dependent inhibition. | Optimize the pre-incubation time by performing a time-course experiment to determine the point of maximal inhibition. |
Question: My assay results are inconsistent and have high variability. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Reagent Instability | Reagents such as DTNB (Ellman's reagent) are unstable and can lead to high background noise.[4] | Prepare fresh DTNB solution for each assay. Storing DTNB in a buffer containing 0.09 M Hepes and 0.05 M sodium phosphate (B84403) can improve its stability.[4] |
| Interference from Sample Matrix | Components in the sample matrix, such as free sulfhydryl groups, can react with DTNB, causing false-positive signals.[4] | If working with complex biological samples, consider using a modified Ellman's assay where the enzymatic reaction is stopped before the addition of DTNB.[4] Alternatively, sample cleanup or purification may be necessary. |
| Pipetting Errors | Inaccurate or inconsistent pipetting can lead to significant variability in results. | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be added to all wells to minimize pipetting variations. |
| Temperature Fluctuations | Enzyme kinetics are highly sensitive to temperature. Inconsistent temperatures across the assay plate can lead to variable results. | Ensure the assay plate is uniformly equilibrated to the desired temperature before starting the reaction. Use a temperature-controlled plate reader. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of acetylcholinesterase inhibition by Territrems?
Territrem B, a well-studied analogue of this compound, is a potent and irreversible inhibitor of acetylcholinesterase.[5][6] Unlike organophosphates that form a covalent bond with the enzyme's active site, Territrem B exhibits a noncovalent, yet irreversible binding mechanism.[5] It is believed to become trapped within the active-site gorge of the enzyme.[5] Territrem B has been shown to bind to both the peripheral and catalytic sites of human acetylcholinesterase.[7][8]
Q2: How can I increase the sensitivity of my colorimetric (Ellman's) assay?
To enhance the sensitivity of the Ellman's assay, consider the following modifications:
-
Optimize Reagent Concentrations: Titrate the concentrations of both the substrate (acetylthiocholine) and DTNB to find the optimal balance that provides a strong signal without excessive background.
-
Modified Two-Step Protocol: Separate the enzymatic hydrolysis from the colorimetric reaction. First, allow the acetylcholinesterase to react with the substrate in the presence of the inhibitor. Then, stop the enzymatic reaction with a potent inhibitor and add DTNB to quantify the amount of thiocholine (B1204863) produced. This can increase the measured butyrylcholinesterase activity by 20-25% and can be applied to AChE as well.[4]
-
Increase Incubation Time: A longer incubation time for the enzymatic reaction can lead to a stronger signal, but be mindful of potential signal saturation.
Q3: Are there more sensitive alternatives to the colorimetric assay?
Yes, fluorometric assays are generally more sensitive than colorimetric assays for detecting acetylcholinesterase activity and its inhibition.[9][10] These assays can detect as little as 0.01 mU of AChE in a 100 µL assay volume.[10] There are commercially available kits that utilize fluorescent probes to quantify the products of the enzymatic reaction.
Q4: What is the recommended solvent for dissolving this compound?
Methanol is recommended as the solvent for dissolving this compound for use in acetylcholinesterase assays.[1][2] Studies have shown that methanol has a negligible effect on both enzyme inhibition and kinetics, whereas other common solvents like DMSO, acetonitrile, and ethanol (B145695) can inhibit the enzyme to varying degrees.[1][2][3]
Experimental Protocols
Optimized Colorimetric Acetylcholinesterase Inhibition Assay (Modified Ellman's Method)
This protocol is a modified version of the Ellman's method designed to improve sensitivity and reduce interference.[4]
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Potent acetylcholinesterase inhibitor (for stopping the reaction, e.g., physostigmine)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of this compound in methanol.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of the stopping inhibitor in a suitable solvent.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of different concentrations of this compound solution (or methanol as a control).
-
Add 20 µL of AChE solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Add 20 µL of ATCI solution to each well to start the reaction.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Stopping the Reaction and Color Development:
-
Add 10 µL of the stopping inhibitor solution to each well.
-
Add 50 µL of DTNB solution to each well.
-
-
Measurement:
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
High-Sensitivity Fluorometric Acetylcholinesterase Inhibition Assay
This protocol provides a highly sensitive method for detecting AChE inhibition.[9][10]
Materials:
-
Acetylcholinesterase (AChE)
-
This compound
-
Fluorometric probe (e.g., Amplite™ Red or Thiol Green™ Indicator)
-
Choline (B1196258) oxidase (if using a probe that detects choline)
-
Horseradish peroxidase (HRP) (if using Amplite™ Red)
-
Assay buffer (pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in assay buffer.
-
Prepare a stock solution of this compound in methanol.
-
Prepare a reaction mixture containing the fluorometric probe, choline oxidase (if applicable), HRP (if applicable), and acetylcholine in assay buffer, according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a black 96-well plate, add 50 µL of different concentrations of this compound solution (or methanol as a control).
-
Add 50 µL of AChE solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Enzymatic Reaction and Signal Detection:
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 540/590 nm for Amplite™ Red or Ex/Em = 490/520 nm for Thiol Green™).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound as described for the colorimetric assay.
-
Quantitative Data Summary
Table 1: Effect of Organic Solvents on Acetylcholinesterase Activity
| Solvent | Effect on AChE Activity | Type of Inhibition | Recommendation |
| Methanol | Negligible impact on enzyme inhibition and kinetics.[1][2] | - | Recommended solvent |
| Ethanol | Inhibitory effect.[1][2] | Non-competitive[1][2] | Use with caution, keep final concentration low. |
| Acetonitrile | Inhibitory effect.[1][2] | Competitive[1][2] | Use with caution, keep final concentration low. |
| DMSO | Potent inhibitory effect.[1][2][3] | Mixed (competitive/non-competitive)[1][2] | Avoid if possible, or use at a final concentration of <1%. |
Table 2: Comparison of Acetylcholinesterase Assay Methods
| Assay Method | Principle | Typical Detection Limit | Advantages | Disadvantages |
| Colorimetric (Ellman's) | Spectrophotometric detection of the reaction product of thiocholine and DTNB. | ~0.1 mU AChE | Simple, inexpensive, widely used. | Lower sensitivity, potential for interference from colored compounds and sulfhydryl groups.[4] |
| Fluorometric | Fluorometric detection of reaction products using specific probes. | As low as 0.01 mU AChE.[10] | High sensitivity, suitable for high-throughput screening. | Higher cost of reagents and instrumentation. |
| Chemiluminescence | Measurement of light produced from the enzymatic reaction. | High sensitivity. | Very high sensitivity, uses the natural substrate. | May require specialized equipment. |
| Electrochemical | Amperometric or potentiometric detection of reaction products. | Low detection limits (e.g., 0.1 ng/mL for AFB1).[11] | High sensitivity, potential for miniaturization and field-based applications. | Can be complex to set up and may require specialized electrodes. |
Visualizations
Caption: General workflow for an acetylcholinesterase inhibition assay.
Caption: Troubleshooting logic for low inhibition in AChE assays.
Caption: Simplified signaling pathway of AChE inhibition by this compound.
References
- 1. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Territrems: Naturally Occurring Specific Irreversible Inhibitors of Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase complexes with the natural product inhibitors dihydrotanshinone I and territrem B: binding site assignment from inhibitor competition and validation through crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. content.abcam.com [content.abcam.com]
- 11. An Acetylcholinesterase Inhibition-Based Biosensor for Aflatoxin B1 Detection Using Sodium Alginate as an Immobilization Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Addressing unexpected side effects of Territrem A in cell culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing unexpected side effects of Territrem A in cell culture experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and irreversible inhibitor of acetylcholinesterase (AChE).[1] AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, this compound leads to an accumulation of acetylcholine at cholinergic synapses, enhancing neurotransmission.[2][3]
Q2: What are the expected cytotoxic effects of this compound in neuronal cell cultures?
Given its role as an acetylcholinesterase inhibitor, this compound is expected to be neurotoxic at higher concentrations.[1] This can manifest as excitotoxicity, leading to neuronal cell death. The primary application of AChE inhibitors is in the treatment of dementia in Alzheimer's disease, where there is a reduction in acetylcholine levels in the brain.[2][4]
Q3: Can this compound affect non-neuronal cells?
Yes. While the primary focus of this compound research has been on neuronal cells, the components of the cholinergic system, including acetylcholinesterase, are present in non-neuronal cells.[5][6] Therefore, this compound has the potential to exert off-target or unexpected effects in various cell types.
Q4: What are the typical starting concentrations for in vitro experiments with this compound?
The optimal concentration of this compound will vary depending on the cell line and the experimental endpoint. Based on available data for related compounds like Territrem B, which has a very low IC50 value for AChE inhibition (around 8 nM), it is advisable to start with a low nanomolar range and perform a dose-response curve to determine the optimal concentration for your specific experiment.
Section 2: Troubleshooting Guides for Unexpected Side Effects
This section addresses specific issues that researchers may encounter when using this compound in cell culture, particularly focusing on unexpected side effects.
Issue 1: Unexpected Changes in Cell Morphology
Q: My cells are exhibiting unusual morphological changes (e.g., rounding, detachment, formation of aggregates) after treatment with this compound, even at concentrations that are not expected to be cytotoxic. What could be the cause?
Possible Causes:
-
Non-neuronal cholinergic effects: Acetylcholine and its regulating enzymes can influence cell adhesion, proliferation, and differentiation in non-neuronal cells. Inhibition of AChE by this compound could be disrupting these processes.
-
Cytoskeletal disruption: Some mycotoxins can interfere with the cytoskeleton, leading to changes in cell shape and adhesion.[7][8]
-
Sub-lethal stress response: The observed morphological changes could be an early indicator of cellular stress, even if overt cytotoxicity is not yet apparent.
Troubleshooting Steps:
-
Dose-Response and Time-Course Analysis:
-
Perform a detailed dose-response experiment with a wide range of this compound concentrations.
-
Conduct a time-course experiment to observe the onset and progression of morphological changes.
-
-
Assess Cell Viability:
-
Use a sensitive cell viability assay, such as the MTT assay, to accurately determine the cytotoxic threshold of this compound in your specific cell line.
-
-
Investigate Cytoskeletal Integrity:
-
Use immunofluorescence to stain for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using an anti-tubulin antibody) to visualize any disruptions.
-
-
Control for Solvent Effects:
-
Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all conditions and is not causing the observed effects.
-
Issue 2: Altered Mitochondrial Function in Non-Neuronal Cells
Q: I am observing a decrease in metabolic activity (e.g., in an MTT assay) at sub-lethal concentrations of this compound in a non-neuronal cell line. Could this compound be affecting mitochondrial function?
Possible Causes:
-
Mitochondrial Dysfunction: Some environmental toxins and mycotoxins are known to induce mitochondrial dysfunction by affecting the electron transport chain, leading to decreased ATP production and increased reactive oxygen species (ROS) generation.[9][10][11]
-
Disruption of Calcium Homeostasis: Alterations in intracellular calcium levels can impact mitochondrial function.[12]
Troubleshooting Steps:
-
Directly Measure Mitochondrial Membrane Potential (MMP):
-
Use a fluorescent probe like JC-1 to assess changes in MMP. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a hallmark of mitochondrial dysfunction.
-
-
Quantify ATP Levels:
-
Use a commercial ATP assay kit to directly measure cellular ATP content after this compound treatment.
-
-
Measure Reactive Oxygen Species (ROS) Production:
-
Employ fluorescent probes like DCFDA to quantify intracellular ROS levels. An increase in ROS can indicate mitochondrial stress.
-
Issue 3: Unexpected Fluctuations in Intracellular Calcium
Q: My experiments suggest that this compound is causing unexpected changes in intracellular calcium signaling in my cell culture. How can I investigate this further?
Possible Causes:
-
Modulation of Cholinergic Receptors: The accumulation of acetylcholine due to AChE inhibition can lead to the overstimulation of muscarinic and nicotinic acetylcholine receptors, which are present on many cell types and can modulate intracellular calcium levels.
-
Direct Effect on Calcium Channels or Pumps: While not its primary mechanism, this compound could have off-target effects on ion channels or pumps involved in calcium homeostasis.
-
ER Stress: Disruption of calcium homeostasis can lead to endoplasmic reticulum (ER) stress.[13]
Troubleshooting Steps:
-
Live-Cell Calcium Imaging:
-
Use a calcium-sensitive fluorescent indicator, such as Fluo-4 AM, to visualize and quantify changes in intracellular calcium concentrations in real-time following this compound application.
-
-
Use of Receptor Antagonists:
-
To determine if the calcium effects are mediated by cholinergic receptors, pre-treat the cells with specific muscarinic (e.g., atropine) or nicotinic (e.g., mecamylamine) receptor antagonists before adding this compound.
-
-
Investigate the Source of Calcium Influx:
-
Perform calcium imaging experiments in calcium-free medium to distinguish between calcium release from intracellular stores (like the ER) and influx from the extracellular environment.
-
Section 3: Data Presentation
Table 1: Reported IC50 Values for Territrem Compounds
| Compound | Target/Assay | Cell Line/System | IC50 Value | Reference |
| Territrem B | Acetylcholinesterase (AChE) | N/A (Enzyme Assay) | 8 nM | |
| Territrem Derivative 1 | Acetylcholinesterase (AChE) | N/A (Enzyme Assay) | 4.2 ± 0.6 nM | [14] |
| Territrem Derivative 2 | Acetylcholinesterase (AChE) | N/A (Enzyme Assay) | 4.5 ± 0.6 nM | [14] |
| Territrem Derivative 3 | Anti-HSV-1 Activity | Vero Cells | 16.4 ± 0.6 µg/mL | [14] |
| Territrem Derivative 6 | Anti-HSV-1 Activity | Vero Cells | 6.34 ± 0.4 µg/mL | [14] |
Section 4: Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential
This assay uses the fluorescent dye JC-1 to measure the mitochondrial membrane potential.
Materials:
-
Cells cultured in a 96-well plate or on coverslips
-
This compound stock solution
-
JC-1 staining solution
-
Fluorescence microscope or plate reader
Methodology:
-
Seed and treat cells with this compound as described in the MTT assay protocol. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Remove the culture medium and wash the cells with a suitable buffer.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells to remove the excess dye.
-
Measure the fluorescence. For healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic or stressed cells with low membrane potential, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~510/527 nm).
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Protocol 3: Fluo-4 AM Calcium Imaging
This protocol allows for the measurement of intracellular calcium concentration using the Fluo-4 AM fluorescent probe.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution
-
Fluo-4 AM stock solution (in DMSO)
-
Pluronic F-127 (to aid dye loading)
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence microscope with live-cell imaging capabilities
Methodology:
-
Prepare a loading buffer by diluting Fluo-4 AM and Pluronic F-127 in HBSS to a final concentration of 1-5 µM and 0.02%, respectively.
-
Remove the culture medium from the cells and wash with HBSS.
-
Add the Fluo-4 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for about 30 minutes at room temperature.
-
Mount the cells on the microscope and acquire baseline fluorescence images.
-
Add this compound to the cells and record the changes in fluorescence intensity over time. An increase in fluorescence intensity corresponds to an increase in intracellular calcium.
Section 5: Visualizations
Caption: Mechanism of action of this compound at a cholinergic synapse.
Caption: General troubleshooting workflow for unexpected side effects.
Caption: Hypothetical pathway of this compound-induced calcium dysregulation.
References
- 1. (4aR,6aR,12aS,12bS)-4a,6,6a,12,12a,12b-Hexahydro-4a,12a-dihydroxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,4,6a,12b-tetramethyl-4H,11H-naphtho(2,1-b)pyrano(3,4-e)pyran-1,11(5H)-dione | C28H30O9 | CID 115079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cholinesterase Inhibitors: Alzheimer's Uses, Side Effects [medicinenet.com]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. consultant360.com [consultant360.com]
- 6. researchgate.net [researchgate.net]
- 7. The Dynamic Influence of Olorofim (F901318) on the Cell Morphology and Organization of Living Cells of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Environmental Chemical Exposures and Mitochondrial Dysfunction: a Review of Recent Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondria as a Source and a Target for Uremic Toxins | MDPI [mdpi.com]
- 12. Disruption of Intracellular Calcium Homeostasis as a Therapeutic Target Against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. STING-mediated disruption of calcium homeostasis chronically activates ER stress and primes T cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus - PMC [pmc.ncbi.nlm.nih.gov]
Impact of pH and temperature on Territrem A stability and activity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and activity of Territrem A, a tremorgenic mycotoxin known for its inhibition of acetylcholinesterase.[1] The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost its biological activity. What are the potential causes?
A1: Loss of this compound activity can stem from several factors:
-
Chemical Degradation: this compound, like many complex organic molecules, can be susceptible to degradation. This can be influenced by pH, temperature, and exposure to light. Hydrolysis of ester or lactone functionalities, if present in the specific this compound analogue, can occur at non-optimal pH values.
-
Improper Storage: Storing stock solutions at inappropriate temperatures can accelerate degradation. For long-term storage, it is generally recommended to store solutions at -20°C or -80°C.[2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture and lead to compound degradation.[2] It is advisable to aliquot stock solutions into smaller, single-use volumes.
-
Solvent Choice: The stability of this compound can be solvent-dependent. While organic solvents like DMSO or ethanol (B145695) are often used for initial solubilization, their evaporation can lead to concentration changes and precipitation.[2] For aqueous assays, the stability in the final buffer should be confirmed.
Q2: What is the optimal pH for maintaining this compound stability and activity?
A2: While specific data for this compound is limited, the stability of many small molecule inhibitors is pH-dependent.[3][4] For acetylcholinesterase inhibitors, activity is often assayed at physiological pH (around 7.4) to mimic biological conditions.[2][5] However, the optimal pH for stability might differ. It is recommended to perform a pH stability study to determine the ideal range for your specific experimental setup. Extreme pH values (highly acidic or alkaline) are likely to cause degradation.[4]
Q3: How does temperature affect the stability and activity of this compound?
A3: Elevated temperatures generally increase the rate of chemical degradation for many organic compounds.[4] For assessing the enzymatic inhibition by this compound, assays are typically performed at a controlled temperature, often 25°C or 37°C.[6] It is crucial to avoid exposing this compound solutions to high temperatures for extended periods. A formal temperature stability study is the best way to quantify its thermal liability.
Q4: I'm observing precipitate in my this compound solution. What should I do?
A4: Precipitation can occur due to several reasons:
-
Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent or buffer.
-
Temperature Changes: Solubility can be temperature-dependent. A compound dissolved at a higher temperature may precipitate upon cooling.
-
Solvent Evaporation: As the solvent evaporates, the concentration of this compound increases, potentially leading to precipitation.[2]
-
Degradation: The precipitate could be a degradation product of this compound.
If precipitation is observed, gently warming the solution may help redissolve the compound.[2] However, if it persists, it may indicate degradation or poor solubility. It is recommended to prepare fresh solutions and consider adjusting the solvent or concentration.
Troubleshooting Guides
Issue 1: Inconsistent results in acetylcholinesterase inhibition assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | Prepare fresh stock solutions from solid material. Aliquot new stock solutions and store them protected from light at ≤ -20°C.[2] Avoid repeated freeze-thaw cycles. |
| Instability in assay buffer | Test the stability of this compound in the assay buffer over the time course of the experiment. Prepare the final dilution in the assay buffer immediately before use. |
| Inaccurate pipetting of inhibitor | Calibrate pipettes regularly. Use low-retention pipette tips. |
| Fluctuations in assay temperature | Ensure the plate reader or water bath is properly calibrated and maintains a stable temperature throughout the assay. |
| Variability in enzyme activity | Use a consistent source and lot of acetylcholinesterase. Prepare fresh enzyme solutions for each experiment. |
Issue 2: Difficulty in obtaining a stable baseline reading.
| Possible Cause | Troubleshooting Step |
| Precipitation of this compound in the assay well | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if permissible for the assay, but be mindful of its potential effects on enzyme activity. |
| Interference from the solvent | Run a solvent control (assay buffer with the same concentration of solvent used to dissolve this compound) to check for any background signal. |
| Contamination of reagents or buffer | Use fresh, high-purity reagents and sterile, filtered buffers. |
Data Presentation
The following tables are templates for researchers to systematically record their experimental data on the stability and activity of this compound.
Table 1: pH Stability of this compound
| pH | Temperature (°C) | Initial Concentration (µM) | Concentration after 24h (µM) | % Remaining | Observations (e.g., precipitation) |
| 4.0 | 25 | ||||
| 5.0 | 25 | ||||
| 6.0 | 25 | ||||
| 7.4 | 25 | ||||
| 8.0 | 25 | ||||
| 9.0 | 25 |
Table 2: Temperature Stability of this compound at pH 7.4
| Temperature (°C) | Time (hours) | Initial Concentration (µM) | Concentration after incubation (µM) | % Remaining |
| 4 | 24 | |||
| 25 (Room Temp) | 24 | |||
| 37 | 24 | |||
| 50 | 24 |
Table 3: Effect of pH and Temperature on Acetylcholinesterase Inhibition by this compound (IC50 Values)
| pH | Temperature (°C) | IC50 (nM) |
| 6.0 | 25 | |
| 7.4 | 25 | |
| 8.0 | 25 | |
| 7.4 | 37 |
Experimental Protocols
Protocol 1: Solution-State Stability Assessment of this compound
This protocol outlines a general method to assess the stability of this compound in aqueous solutions at various pH and temperature conditions.
-
Preparation of Buffers: Prepare a series of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0, 9.0).[7]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into each of the prepared buffers to a final known concentration (e.g., 10 µM).[7]
-
Incubation: Aliquot the solutions into sealed, light-protected containers. Incubate the samples at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).[7]
-
Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Quantification: Analyze the concentration of the remaining this compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[8][9][10] The method should be able to separate the parent compound from any degradation products.
-
Data Analysis: Calculate the percentage of the initial concentration of this compound remaining at each time point.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method for measuring AChE activity.
-
Reagent Preparation:
-
Assay Buffer: Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Enzyme: Acetylcholinesterase.
-
Inhibitor: this compound solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, DTNB solution, and the this compound solution (or solvent control).
-
Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
References
- 1. (4aR,6aR,12aS,12bS)-4a,6,6a,12,12a,12b-Hexahydro-4a,12a-dihydroxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,4,6a,12b-tetramethyl-4H,11H-naphtho(2,1-b)pyrano(3,4-e)pyran-1,11(5H)-dione | C28H30O9 | CID 115079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dependence of enzyme activity on temperature: determination and validation of parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 9. Analytical methods for determination of mycotoxins: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in analytical methods for mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Best Practices for Consistent Results with Territrem A: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for obtaining consistent and reliable results in experiments involving Territrem A. As a potent, irreversible acetylcholinesterase (AChE) inhibitor, precise experimental design and execution are critical. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to support your research endeavors.
Troubleshooting Guide
Consistent results with this compound can be achieved by carefully controlling experimental variables. Below are common issues encountered during experiments, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | Compound Degradation: this compound may have degraded due to improper storage or handling. Incorrect Concentration: Errors in calculating dilutions or inaccurate stock solution concentration. Inactive Enzyme: The acetylcholinesterase (AChE) enzyme may have lost activity. | Verify Compound Integrity: Ensure this compound is stored at -20°C and protected from light. Prepare fresh stock solutions in a suitable solvent like DMSO and use them within a reasonable timeframe. Minimize freeze-thaw cycles. Confirm Concentration: Double-check all calculations for dilutions. If possible, verify the concentration of the stock solution using a spectrophotometric method if applicable. Check Enzyme Activity: Always run a positive control with a known AChE inhibitor and a negative control (solvent only) to ensure the enzyme is active. |
| High variability between replicates | Pipetting Inaccuracy: Inconsistent pipetting of small volumes of this compound, substrate, or enzyme. Temperature Fluctuations: Inconsistent incubation temperatures affecting reaction rates. Incomplete Mixing: Failure to properly mix reagents in the assay wells. | Use Calibrated Pipettes: Ensure pipettes are properly calibrated, especially for low volumes. Use reverse pipetting for viscous solutions. Maintain Stable Temperature: Use a temperature-controlled incubator or water bath for all incubation steps. Ensure Thorough Mixing: Gently mix the contents of each well after adding each reagent, avoiding bubbles. |
| Inconsistent results across different experiments | Batch-to-Batch Variation: Differences in the purity or activity of this compound or other reagents between batches. Cell Culture Conditions: Variations in cell passage number, confluency, or media composition for cell-based assays. Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may affect the assay at higher concentrations. | Standardize Reagents: If possible, use the same batch of reagents for a series of related experiments. Qualify new batches before use. Standardize Cell Culture: Use cells within a consistent range of passage numbers. Seed cells at a consistent density and ensure they are in a logarithmic growth phase. Maintain Consistent Solvent Concentration: Keep the final concentration of the solvent consistent across all wells, including controls. Typically, the final DMSO concentration should be kept below 0.5%. |
| Precipitation of this compound in aqueous solutions | Low Solubility: this compound has low solubility in water. | Use an Appropriate Solvent: Dissolve this compound in an organic solvent such as DMSO before preparing working solutions in aqueous buffers or cell culture media. Ensure the final solvent concentration is low. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and irreversible inhibitor of acetylcholinesterase (AChE).[1] By inhibiting AChE, it prevents the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. This leads to an accumulation of ACh and subsequent overstimulation of cholinergic receptors, resulting in neurotoxic effects.[1]
Q2: How should I store this compound?
A2: this compound solid should be stored at -20°C and protected from light. Stock solutions, typically prepared in DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For most biological experiments, DMSO is the recommended solvent for preparing stock solutions.
Q4: What are the typical effective concentrations of this compound?
A4: The effective concentration of this compound can vary depending on the experimental system. It is a potent inhibitor with reported IC50 values in the nanomolar range for AChE inhibition. For cell-based assays, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.
Q5: Are there any known interferences in assays with this compound?
A5: As with other mycotoxins, matrix effects can be a concern in complex samples.[2] In colorimetric assays, the inherent color of the compound could potentially interfere. It is always advisable to run appropriate controls, such as a compound-only control (without enzyme), to check for any direct interference with the assay's detection method.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its close analog, Territrem B.
Table 1: Physicochemical Properties
| Property | This compound | Territrem B |
| Molecular Formula | C₂₈H₃₀O₉ | C₂₉H₃₄O₉ |
| Molecular Weight | 510.5 g/mol [1] | 526.6 g/mol |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | Soluble in DMSO, Methanol, Chloroform |
Table 2: In Vitro Efficacy (IC50 Values for Acetylcholinesterase Inhibition)
| Compound | Enzyme Source | IC50 Value | Reference |
| This compound | Electric Eel | 24 nM | Cayman Chemical |
| Territrem B | Electric Eel | 19 nM | Cayman Chemical |
| Territrem B | Not Specified | 8 nM | Abcam |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a generalized method for determining the AChE inhibitory activity of this compound.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Create a series of dilutions in phosphate buffer to achieve the desired final concentrations.
-
Prepare AChE solution in phosphate buffer.
-
Prepare ATCI and DTNB solutions in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add phosphate buffer, this compound solution at various concentrations, and AChE solution.
-
Positive control wells: Add phosphate buffer, a known AChE inhibitor (e.g., physostigmine), and AChE solution.
-
Negative control wells (100% activity): Add phosphate buffer, DMSO (at the same final concentration as in the test wells), and AChE solution.
-
Blank wells: Add phosphate buffer and DMSO.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow this compound to interact with the enzyme.
-
Initiate Reaction: Add DTNB solution to all wells, followed by the substrate ATCI to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every minute for 10-15 minutes) to monitor the reaction kinetics.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Neurotoxicity Assessment in a Neuroblastoma Cell Line (e.g., SH-SY5Y)
This protocol provides a general framework for assessing the neurotoxic effects of this compound on a neuronal cell line.
Materials:
-
This compound
-
Neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuroblastoma cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium from a DMSO stock solution.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation: Incubate the cells with this compound for a specific duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.
-
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value for cytotoxicity.
-
Visualizations
Signaling Pathway: Disruption of Cholinergic Synaptic Transmission by this compound
Caption: Inhibition of acetylcholinesterase by this compound in the cholinergic synapse.
Experimental Workflow: In Vitro AChE Inhibition Assay
References
- 1. (4aR,6aR,12aS,12bS)-4a,6,6a,12,12a,12b-Hexahydro-4a,12a-dihydroxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,4,6a,12b-tetramethyl-4H,11H-naphtho(2,1-b)pyrano(3,4-e)pyran-1,11(5H)-dione | C28H30O9 | CID 115079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5 Common Mycotoxin Testing Pitfalls and How to Overcome Them [rapidmicrobiology.com]
Validation & Comparative
Validating the Irreversible Inhibition of Acetylcholinesterase by Territrem A: A Comparative Guide
For researchers in neuropharmacology and drug development, understanding the nature of enzyme-inhibitor interactions is paramount. This guide provides a comparative analysis of Territrem A, a potent mycotoxin, and its irreversible inhibition of acetylcholinesterase (AChE). We present supporting experimental data, detailed protocols for validation, and a comparison with other known AChE inhibitors.
Mechanism of this compound Inhibition: A Non-Covalent Irreversible Interaction
This compound, and its close analog Territrem B, are potent, non-competitive, and irreversible inhibitors of acetylcholinesterase. Unlike classical irreversible inhibitors such as organophosphates, which form a covalent bond with the enzyme's active site, Territrems exhibit a unique mechanism of non-covalent irreversible inhibition. This is thought to occur by the inhibitor becoming "trapped" within the active site gorge of the AChE enzyme. Structural studies have revealed that Territrem B's binding spans both the peripheral anionic site (PAS) and the catalytic active site (CAS) of AChE.[1]
Quantitative Comparison of AChE Inhibitors
| Inhibitor | Type of Inhibition | IC50 | Ki | Reference(s) |
| Territrem B | Non-covalent Irreversible | 8 nM | 1.7 nM | [1][2] |
| Donepezil | Reversible | 2.6 nM | - | [3] |
| Rivastigmine | Reversible (Pseudo-irreversible) | 4.8 µM | - | [3] |
| Galantamine | Reversible | 0.39 µM | - | [3] |
| Huperzine A | Reversible | 0.07 µM | - | [3] |
Note: IC50 values can vary depending on experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols for Validating Irreversible Inhibition
To confirm the irreversible nature of an enzyme inhibitor, several key experiments are typically performed. Below are detailed protocols for the validation of this compound's irreversible inhibition of AChE.
AChE Activity Assay (Ellman's Method)
This assay is fundamental for measuring AChE activity and determining inhibitor potency (IC50).
Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of color change is directly proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound and other inhibitors
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI in deionized water.
-
Prepare stock solutions of this compound and other inhibitors in a suitable solvent (e.g., DMSO).
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of varying concentrations of this compound solution.
-
-
Pre-incubation: Add all components except ATCI to the wells. Mix and incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Dialysis Experiment for Reversibility
This experiment determines if the inhibitor can be removed from the enzyme-inhibitor complex, thereby restoring enzyme activity.
Principle: The enzyme-inhibitor complex is placed in a dialysis bag with a semi-permeable membrane. The bag is immersed in a large volume of buffer. Small molecule inhibitors that are reversibly bound will diffuse out of the bag, leading to a recovery of enzyme activity. Irreversible inhibitors will remain bound, and enzyme activity will not be restored.
Procedure:
-
Inhibition: Incubate AChE with a high concentration of this compound (e.g., 10-20 times its IC50) for a sufficient time to ensure binding. A control sample with AChE and solvent should be run in parallel.
-
Dialysis Setup:
-
Place the enzyme-inhibitor mixture and the control sample into separate dialysis bags (with an appropriate molecular weight cutoff, e.g., 10-14 kDa).
-
Immerse the sealed bags in a large volume of cold phosphate buffer (e.g., 1000-fold the sample volume).
-
Stir the buffer gently at 4°C.
-
-
Buffer Exchange: Change the dialysis buffer several times over a prolonged period (e.g., every 4-6 hours for 24-48 hours) to ensure complete removal of the unbound inhibitor.
-
Activity Measurement: After dialysis, recover the samples from the dialysis bags and measure the AChE activity using the Ellman's assay as described above.
-
Interpretation:
-
Reversible Inhibition: The activity of the enzyme incubated with the inhibitor will be significantly restored compared to the pre-dialysis measurement.
-
Irreversible Inhibition: The enzyme activity will remain low, similar to the pre-dialysis inhibited level.
-
Rapid Dilution Experiment for Reversibility
This method provides a faster assessment of reversibility compared to dialysis.
Principle: A concentrated solution of the enzyme is incubated with a high concentration of the inhibitor. The complex is then rapidly diluted to a point where the inhibitor concentration is well below its IC50. If the inhibition is reversible, the inhibitor will dissociate from the enzyme, and activity will be rapidly recovered. For an irreversible inhibitor, the activity will remain low even after dilution.
Procedure:
-
Inhibition: Incubate a concentrated solution of AChE with a high concentration of this compound (e.g., 10-20 times its IC50).
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into the assay buffer containing the substrate (ATCI) and DTNB. The final concentration of the inhibitor should be significantly below its IC50 (e.g., 0.1x IC50).
-
Activity Measurement: Immediately monitor the enzyme activity using the Ellman's assay.
-
Interpretation:
-
Reversible Inhibition: A rapid increase in enzyme activity will be observed as the inhibitor dissociates.
-
Irreversible Inhibition: The enzyme activity will remain low, with little to no recovery over time.
-
Visualizing the Validation Workflow and Inhibition Mechanism
To further clarify the experimental logic and the proposed mechanism of inhibition, the following diagrams are provided.
Caption: Workflow for validating the irreversible inhibition of AChE.
Caption: Proposed mechanism of non-covalent irreversible inhibition.
References
Territrem A vs. Territrem B: A Comparative Analysis of Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Territrem A and Territrem B, two potent tremorgenic mycotoxins produced by the fungus Aspergillus terreus. Both compounds are significant inhibitors of acetylcholinesterase (AChE), a key enzyme in the nervous system. This comparison focuses on their inhibitory potency, biochemical properties, and the experimental methodologies used for their characterization.
Quantitative Analysis of Inhibitory Potency
The inhibitory activities of this compound and Territrem B against acetylcholinesterase have been quantified to determine their potency. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters in this assessment.
| Parameter | This compound | Territrem B | Reference |
| IC50 | 4.2 ± 0.6 nM | 4.5 ± 0.6 nM | [1] |
| Ki | Not Reported | 1.7 nM | [2][3] |
| Overall Inhibition Constant (k_i) | Not Reported | 0.01 nM⁻¹ min⁻¹ | [4] |
| Dissociation Constant (k_d) | Not Reported | 5 nM |
Mechanism of Action: Acetylcholinesterase Inhibition
Both this compound and Territrem B exert their neurotoxic effects by inhibiting acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, a critical step for terminating nerve impulses. By inhibiting AChE, Territrems lead to an accumulation of acetylcholine, resulting in continuous nerve stimulation, which manifests as tremors and other neurological effects.
Territrem B has been characterized as a potent, specific, and irreversible inhibitor of AChE.[5] a noncovalent yet irreversible binding mechanism has been proposed.[4] This suggests that Territrem B binds tightly to the enzyme without forming a covalent bond, potentially by becoming trapped within the active site gorge.[4] X-ray crystallography studies have revealed that Territrem B's binding site spans both the peripheral anionic site (P-site) and the acylation site (A-site) at the base of the gorge.[6]
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Modified Ellman's Method)
The IC50 values for this compound and B were determined using a modified Ellman's method, a widely used spectrophotometric assay for measuring AChE activity.[1]
Principle:
This assay measures the activity of AChE by quantifying the production of thiocholine (B1204863). Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color change is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
This compound and Territrem B stock solutions (in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Test compound (this compound or B at various concentrations) or vehicle control.
-
-
Enzyme Addition: Add the AChE solution to each well to initiate the pre-incubation. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature.
-
Substrate Addition: Add the ATCI solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of the reaction.
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound compared to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Both this compound and Territrem B are highly potent inhibitors of acetylcholinesterase, with IC50 values in the low nanomolar range. The available data suggests that they have comparable inhibitory potencies. The detailed characterization of Territrem B's noncovalent, irreversible binding mechanism provides a valuable model for understanding the interaction of this class of mycotoxins with their target enzyme. Further research is warranted to determine the specific kinetic parameters of this compound to enable a more comprehensive comparative analysis. The experimental protocols outlined provide a standardized approach for the continued investigation of these and other potential AChE inhibitors.
References
- 1. Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Territrem B | Acetylcholinesterase (AChE) inhibitor | Hello Bio [hellobio.com]
- 6. Acetylcholinesterase complexes with the natural product inhibitors dihydrotanshinone I and territrem B: binding site assignment from inhibitor competition and validation through crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Territrem A: A Potent Acetylcholinesterase Inhibitor in Comparative Analysis
A detailed guide for researchers and drug development professionals on the comparative potency of Territrem A and its analogues against other leading Acetylcholinesterase inhibitors. This document provides quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the synaptic signal.[1] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease, and is also the mechanism of action for various neurotoxins.[2] Territrems, a class of mycotoxins produced by the fungus Aspergillus terreus, have emerged as exceptionally potent inhibitors of AChE.[3][4] This guide provides a comparative analysis of the inhibitory potency of this compound and its related compounds against well-established AChE inhibitors, supported by experimental data and methodologies.
Comparative Inhibitory Potency
The inhibitory potential of a compound against AChE is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The following table summarizes the in vitro IC50 values for various Territrem analogues and commercially available AChE inhibitors.
| Compound | Type | AChE IC50 (nM) | Source Organism/Type |
| This compound | Natural Product | 4.2 ± 0.6 | Aspergillus terreus |
| Territrem B | Natural Product | 11.9 ± 2.1 | Aspergillus terreus |
| Territrem C | Natural Product | 20.1 ± 3.3 | Aspergillus terreus |
| Donepezil | Synthetic Drug | 6.7 | Synthetic |
| Rivastigmine | Synthetic Drug | 4.3 | Synthetic |
| Galantamine | Natural Product | ~410 | Galanthus spp. |
| Huperzine A | Natural Product | 39.3 ± 7.6 | Huperzia serrata |
Note: IC50 values can vary between studies based on experimental conditions.[5]
The data clearly indicates that this compound exhibits a remarkably high potency against AChE, comparable to the widely used synthetic drug Rivastigmine and more potent than Donepezil. Notably, the potency of the Territrem analogues varies with minor structural modifications. For instance, the structural difference between Territrem B and C lies in the substitution pattern of the phenyl group, with Territrem C possessing a 4-hydroxy-3,5-dimethoxy phenyl group, while Territrem B has a 3,4,5-trimethoxy phenyl group.[3] It has been demonstrated that Territrem B can be synthesized through the methylation of Territrem C.[3] The enone group in the A-ring of the territrem structure is believed to be crucial for its potent AChE inhibitory activity.[6]
Mechanism of Action
Territrem B has been characterized as a potent, non-competitive, and irreversible inhibitor of AChE.[4][7] Unlike many irreversible inhibitors that form a covalent bond with the enzyme, Territrem B's irreversibility is attributed to a non-covalent trapping mechanism within the active site gorge of AChE.[4] Structural studies have revealed that Territrem B spans both the peripheral anionic site (P-site) and the acylation site (A-site) at the base of the gorge.[2]
Experimental Protocols
The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.
Ellman's Method for AChE Inhibition Assay
Principle: This assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863). The enzyme catalyzes the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine and acetate. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to yield the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent.
-
-
Assay in 96-Well Plate:
-
To each well, add in the following order:
-
Phosphate buffer
-
DTNB solution
-
Test inhibitor solution (or solvent for control)
-
AChE enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 10-15 seconds) for a set duration (e.g., 3-5 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the resulting dose-response curve using a suitable software.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cholinergic signaling pathway at the synapse and a typical experimental workflow for determining the IC50 of an AChE inhibitor.
Caption: Cholinergic synapse showing ACh release, receptor binding, and hydrolysis by AChE, which is blocked by this compound.
Caption: Experimental workflow for determining the IC50 value of an AChE inhibitor using a colorimetric assay.
References
- 1. Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem B' from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem C from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy Territrem C | 89020-33-7 [smolecule.com]
- 6. Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Territrems: Naturally Occurring Specific Irreversible Inhibitors of Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Territrem A and its High Selectivity for Acetylcholinesterase: A Comparative Guide
For researchers and drug development professionals investigating cholinesterase inhibitors, understanding the cross-reactivity profile of a compound is paramount. This guide provides a comparative analysis of Territrem A's interaction with different cholinesterases, drawing upon experimental data from its closely related analogue, Territrem B, due to the limited availability of direct comparative studies on this compound itself. The evidence strongly suggests that territrems are potent and highly selective inhibitors of acetylcholinesterase (AChE) with negligible activity against butyrylcholinesterase (BChE).
High Potency and Selectivity of Territrems
Territrem B, a structural analogue of this compound, has been identified as a potent and irreversible inhibitor of acetylcholinesterase[1][2]. Studies have demonstrated its strong inhibitory effect on AChE, with reported IC50 values in the low nanomolar range. In contrast, Territrem B exhibits no inhibitory effect on horse serum butyrylcholinesterase, highlighting its remarkable selectivity[1]. This high selectivity for AChE over BChE is a desirable characteristic for potential therapeutic agents targeting cholinergic pathways, as it may reduce the likelihood of off-target effects.
Another study on various territrem derivatives isolated from the marine-derived fungus Aspergillus terreus further supports the potent anti-AChE activity of this class of compounds. Several derivatives demonstrated strong inhibition of AChE with IC50 values ranging from 4.2 to 50.0 nM[3].
Comparative Inhibition Data
To illustrate the selective inhibitory action of territrems, the following table summarizes the available data for Territrem B and other derivatives against acetylcholinesterase and butyrylcholinesterase.
| Compound | Cholinesterase | Source | IC50 / Ki | Reference |
| Territrem B | Acetylcholinesterase (AChE) | Electrophorus electricus | Potent, noncompetitive inhibitor | [1] |
| Butyrylcholinesterase (BChE) | Horse serum | No inhibitory effect | [1] | |
| Territrem B | Acetylcholinesterase (AChE) | Not specified | Ki = 1.7 nM | [4] |
| Territrem derivative 1 | Acetylcholinesterase (AChE) | Not specified | IC50 = 4.2 ± 0.6 nM | [3] |
| Territrem derivative 2 | Acetylcholinesterase (AChE) | Not specified | IC50 = 4.5 ± 0.6 nM | [3] |
| Territrem derivative 4 | Acetylcholinesterase (AChE) | Not specified | IC50 = 20.1 ± 3.3 nM | [3] |
| Territrem derivative 5 | Acetylcholinesterase (AChE) | Not specified | IC50 = 11.9 ± 2.1 nM | [3] |
| Territrem derivative 6 | Acetylcholinesterase (AChE) | Not specified | IC50 = 50.0 ± 1.5 nM | [3] |
Mechanism of Action: A Non-Covalent Irreversible Inhibition
The interaction of Territrem B with acetylcholinesterase is noteworthy. It is described as a non-covalent yet irreversible inhibitor[2]. This unusual mechanism suggests that Territrem B binds tightly to the enzyme, likely within the active site gorge, without forming a permanent covalent bond. Structural studies have revealed that Territrem B's binding spans both the peripheral anionic site (P-site) and the acylation site (A-site) of the AChE gorge[5]. This extensive interaction is believed to be responsible for its potent and long-lasting inhibitory effect.
Experimental Protocols
The inhibitory activity of territrem derivatives against cholinesterases is typically determined using a modified version of the Ellman's method[3]. This spectrophotometric assay is a widely accepted standard for measuring cholinesterase activity.
Modified Ellman's Method for Cholinesterase Inhibition Assay
Principle: This assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). The hydrolysis product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
Materials:
-
Phosphate buffer (e.g., 50 mM, pH 8.0)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of buffer, enzyme, substrate, and DTNB. The test compound is prepared in various concentrations.
-
Assay Mixture Preparation: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Enzyme solution (AChE or BChE)
-
Test compound solution at different concentrations (or solvent for control wells).
-
-
Pre-incubation: The plate is typically pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (ATCI or BTCI) to all wells.
-
Measurement: The absorbance at 412 nm is measured immediately and then kinetically over a period of time (e.g., 5 minutes) using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cholinergic signaling pathway and the general workflow for assessing cholinesterase inhibition.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing cholinesterase inhibition using the Ellman's method.
References
- 1. Territrems: Naturally Occurring Specific Irreversible Inhibitors of Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Territrem A and its Analogs as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of the tremorgenic mycotoxin Territrem A and its synthetic and naturally occurring analogs. The primary focus is on their potent inhibitory effects on acetylcholinesterase (AChE), a key enzyme in the central nervous system and a therapeutic target for neurodegenerative diseases. This document summarizes quantitative structure-activity relationship (SAR) data, details relevant experimental protocols, and visualizes the mechanism of action.
Quantitative Data Summary
The inhibitory potency of this compound and its analogs against acetylcholinesterase is a critical determinant of their biological activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds, providing a clear comparison of their efficacy.
| Compound | Structure | AChE IC50 | Cytotoxicity (Cell Line) | Reference |
| This compound | ~4.2 nM | - | [1] | |
| Territrem B | 1.7 nM (Ki) | - | [2] | |
| 12a-dehydroxy-isoterreulactone A | Analog of Territrem | 4.2 nM | TC0 against Vero cells | [1] |
| Arisugacin A | Analog of Territrem | 4.5 nM | TC0 against Vero cells | [1] |
| Territrem B derivative 4 | Modification on Territrem B | 20.1 nM | - | [1] |
| Territrem B derivative 5 | Modification on Territrem B | 11.9 nM | - | [1] |
| Territrem B derivative 7 | Modification on Territrem B | 5.7 µM | - | [1] |
| Territrem B derivative 8 | Modification on Territrem B | 50.0 nM | - | [1] |
| 4β-methoxymethyl-4β-demethyl territrem B | Synthetic analog of Territrem B | 63.0 µM | - | [3] |
| Synthetic Territrem B analogs (5o, 5p, 5r) | Piperazine-containing analogs | Upper µM range | Tested against 6 human tumor cell lines | [4] |
| Huperzine A (Positive Control) | 39.3 nM | - | [1] |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the specific assay protocol used.
Structure-Activity Relationship Insights
The collected data reveals several key structural features that govern the acetylcholinesterase inhibitory activity of this compound and its analogs:
-
The Enone and Pyrone Moieties: The enone and pyrone groups within the core structure of territrems are suggested to play a crucial biological role in their interaction with AChE[5].
-
A-Ring Modifications: Alterations to the A-ring, such as the introduction of a 4a-OH group and a ketone moiety, appear to be important for AChE inhibition[1]. The enone group at the A-ring is believed to be involved in binding to the active site of AChE.
-
Conformational Planarity: Molecular modeling studies suggest that a planar conformation of the molecule is crucial for effective AChE inhibition[4].
-
Piperazine (B1678402) Moieties: The introduction of piperazine groups in synthetic analogs has been explored to potentially enhance inhibitory effects[4].
-
Peripheral Site Interaction: Territrem B has been shown to bind to both the catalytic and peripheral sites of AChE, distorting the protein backbone in the peripheral site[2]. This dual-site binding contributes to its high potency. Territrem B acts as a potent and irreversible inhibitor of AChE through a noncovalent binding mechanism, where it becomes trapped within the enzyme's active site gorge[6].
Experimental Protocols
The most common method for determining the acetylcholinesterase inhibitory activity of this compound and its analogs is the spectrophotometric method developed by Ellman.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine. Acetylthiocholine, a substrate analog of acetylcholine (B1216132), is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of DTNB and ATCI on the day of the experiment.
-
Assay Mixture Preparation: In a 96-well plate, add the following to each well:
-
Phosphate Buffer
-
AChE solution
-
DTNB solution
-
Test compound solution at various concentrations (or solvent for control)
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the ATCI solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals for a set duration (e.g., every minute for 10-15 minutes).
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for this compound and its analogs is the inhibition of acetylcholinesterase. This inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.
Caption: Mechanism of AChE inhibition by this compound and its analogs.
This guide serves as a valuable resource for researchers investigating the therapeutic potential of this compound analogs. The provided data and protocols facilitate a deeper understanding of their structure-activity relationships and support further drug discovery and development efforts in the field of neurodegenerative diseases.
References
- 1. Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 4. Design, synthesis, and biological evaluation of new territrem B analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase inhibition by territrem B derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Acetylcholinesterase Inhibitors: Alternatives to Territrem A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative acetylcholinesterase (AChE) inhibitors to Territrem A, a potent fungal mycotoxin known for its irreversible inhibition of the enzyme. The following sections present a detailed analysis of prominent synthetic and natural AChE inhibitors, including Donepezil, Huperzine A, Galantamine, and Rivastigmine, with a focus on their inhibitory potency, selectivity, and mechanisms of action. All quantitative data is supported by experimental evidence to facilitate informed decisions in research and drug development.
Quantitative Performance Comparison
The inhibitory efficacy of an AChE inhibitor is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify this potency. The following table summarizes the available data for Territrem B (a close structural analog of this compound) and its alternatives. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Type | Source Organism/Origin | AChE IC50 | AChE Ki | BuChE IC50 | Selectivity Index (BuChE IC50 / AChE IC50) |
| Territrem B | Natural (Mycotoxin) | Aspergillus terreus | 8 nM[1] | 1.7 nM[2] | No inhibition reported[3] | Highly Selective for AChE |
| Donepezil | Synthetic | - | 6.7 nM[4] | 12.5 nM[5] | 7400 nM[4] | ~1104[4] |
| Huperzine A | Natural (Alkaloid) | Huperzia serrata | 82 nM[5] | 24.9 nM[5] | ~73,800 nM | ~900[5] |
| Galantamine | Natural (Alkaloid) | Galanthus spp. | 430 nM | - | >10,000 nM | >23 |
| Rivastigmine | Synthetic | - | 420 nM | - | 30 nM | ~0.07 |
Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, temperature, and pH). The data presented here is for comparative purposes.
Mechanisms of Action: A Visual Overview
The interaction of an inhibitor with acetylcholinesterase can occur at different binding sites and through various mechanisms, influencing its efficacy and duration of action.
Territrem B exhibits a unique noncovalent yet irreversible binding mechanism.[3] It is proposed to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, becoming trapped within the enzyme's gorge.[1][6]
Mechanism of Territrem B binding to Acetylcholinesterase.
In contrast, clinically approved inhibitors demonstrate different binding modes:
-
Donepezil: A reversible, non-competitive inhibitor that binds to the peripheral anionic site (PAS) of AChE.[7]
-
Huperzine A: A reversible, competitive inhibitor that binds to the catalytic active site (CAS) of AChE.[5]
-
Galantamine: A reversible, competitive inhibitor that binds to the catalytic active site (CAS) and also acts as an allosteric potentiating ligand at nicotinic acetylcholine (B1216132) receptors.[8]
-
Rivastigmine: A pseudo-irreversible carbamate (B1207046) inhibitor that acylates the serine residue in the catalytic active site (CAS).[9]
References
- 1. Territrem B, AChE inhibitor (CAS 70407-20-4) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry-chemists.com [chemistry-chemists.com]
- 5. Potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Head-to-Head Comparison: Territrem A and Physostigmine as Acetylcholinesterase Inhibitors
For Immediate Release – This guide provides a detailed, data-driven comparison of two potent acetylcholinesterase (AChE) inhibitors: Territrem A, a tremorgenic mycotoxin, and physostigmine (B191203), a parasympathomimetic plant alkaloid. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their mechanisms, potency, and toxicity, supported by experimental data and protocols.
Introduction and Overview
Acetylcholinesterase (AChE) inhibitors are crucial for modulating cholinergic neurotransmission, with applications in treating neurodegenerative diseases like Alzheimer's and as antidotes for anticholinergic poisoning.[1] Physostigmine, isolated from the Calabar bean (Physostigma venenosum), is a well-characterized reversible AChE inhibitor with established clinical uses.[2] In contrast, this compound, a mycotoxin produced by the fungus Aspergillus terreus, is known for its potent and irreversible inhibition of AChE, primarily serving as a research tool to investigate cholinergic mechanisms.[3][4] This guide compares these two compounds to highlight their distinct biochemical properties and potential applications.
Mechanism of Action
Both compounds inhibit AChE, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft.[5][6] This inhibition leads to an accumulation of ACh, enhancing cholinergic signaling.[5] However, their binding mechanisms and reversibility differ significantly.
Physostigmine is a reversible inhibitor.[5] It acts by carbamylating a serine residue within the AChE active site.[2] This carbamyl-enzyme complex is more stable than the acetylated enzyme formed with ACh but is still subject to hydrolysis, allowing the enzyme to eventually recover its function. Its tertiary amine structure enables it to cross the blood-brain barrier, exerting effects on the central nervous system.[2]
This compound is classified as an irreversible inhibitor of AChE.[3] Studies on the related compound Territrem B suggest a unique, noncovalent yet irreversible binding mechanism.[7] It is theorized that the inhibitor becomes physically trapped within the enzyme's active-site gorge, preventing its dissociation.[7] Crystal structure analysis reveals that Territrem B binding spans both the peripheral site and the acylation site at the base of the gorge.[8] This distinct mechanism contrasts with the covalent modification typical of many irreversible inhibitors.[7]
Caption: Mechanism of AChE Inhibition.
Potency and Efficacy
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The data clearly indicates that this compound is a significantly more potent inhibitor of AChE than physostigmine.
| Compound | Enzyme Source | IC50 Value | Reference |
| This compound | Electric Eel AChE | 24 nM (0.024 µM) | [3] |
| Physostigmine | Human AChE | 117 nM (0.117 µM) | [9] |
| Physostigmine | Electric Eel AChE | ~150 nM (0.15 µM) | [10] |
| Physostigmine | Human AChE | 43 nM (0.043 µM) | [11] |
Note: IC50 values can vary based on the enzyme source and experimental conditions.
Toxicity Profile
Both this compound and physostigmine are highly toxic, reflecting their potent disruption of the nervous system.[2][4] The primary toxic effects are due to cholinergic overstimulation, leading to symptoms like tremors, excessive salivation, muscle spasms, and in high doses, respiratory failure and death.[4][6]
| Compound | Animal Model | LD50 Value | Key Toxic Effects | Reference |
| This compound | Mice | 17.6 mg/kg | Induces tremors | [3] |
| Physostigmine | Mice | 3 mg/kg | Cholinergic crisis, seizures, bradycardia | [12][13] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The IC50 values for AChE inhibitors are commonly determined using the spectrophotometric method developed by Ellman.[14][15] This assay is reliable, simple, and suitable for high-throughput screening.[14]
Principle: The assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product.[14] The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine (B1204863).[15] This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), which is detected by its absorbance at 412 nm.[15][16] The rate of TNB production is directly proportional to AChE activity.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in buffer
-
14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water
-
AChE enzyme solution (e.g., from electric eel or human erythrocytes)
-
Test inhibitors (this compound, physostigmine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate and spectrophotometric plate reader
Procedure:
-
Reagent Preparation: Prepare all solutions as described above. The ATCI solution should be prepared fresh daily.[14]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate Buffer (pH 8.0)
-
AChE solution
-
DTNB solution
-
Varying concentrations of the test inhibitor (or solvent for control).
-
-
Pre-incubation: Gently mix the contents and pre-incubate the plate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[14][15]
-
Reaction Initiation: Add the ATCI substrate solution to each well to start the enzymatic reaction.[14]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).[14]
-
Data Analysis: Calculate the reaction rate from the linear portion of the absorbance vs. time curve. The percent inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15]
Caption: Experimental Workflow for Ellman's Method.
Summary and Conclusion
This compound and physostigmine are both highly potent inhibitors of acetylcholinesterase but operate via distinct mechanisms with different implications for their use.
-
Physostigmine is a clinically relevant, reversible inhibitor. Its ability to cross the blood-brain barrier makes it useful for treating central anticholinergic toxicity, though its use is tempered by a narrow therapeutic window and potential for severe cholinergic side effects.[2][5][17]
-
This compound is a mycotoxin that acts as a potent, irreversible inhibitor.[3] Its unique noncovalent "trapping" mechanism makes it a valuable tool for fundamental research into AChE structure and function.[7] However, its high toxicity and irreversible action currently preclude any therapeutic applications.[3]
For drug development professionals, physostigmine serves as a classic scaffold for designing reversible inhibitors, while the unique binding mode of this compound could inspire novel strategies for developing long-acting or covalently-binding modulators of AChE, provided the toxicity can be mitigated.
References
- 1. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physostigmine|Cholinesterase Inhibitor|For Research [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. (4aR,6aR,12aS,12bS)-4a,6,6a,12,12a,12b-Hexahydro-4a,12a-dihydroxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,4,6a,12b-tetramethyl-4H,11H-naphtho(2,1-b)pyrano(3,4-e)pyran-1,11(5H)-dione | C28H30O9 | CID 115079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Territrem B | C29H34O9 | CID 114734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase complexes with the natural product inhibitors dihydrotanshinone I and territrem B: binding site assignment from inhibitor competition and validation through crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. physostigmine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Physostigmine - Wikipedia [en.wikipedia.org]
- 13. mdpoison.com [mdpoison.com]
- 14. benchchem.com [benchchem.com]
- 15. japsonline.com [japsonline.com]
- 16. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Physostigmine or Rivastigmine for Anticholinergic Toxicity | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
The Reversibility of Territrem Inhibition: A Comparative Guide
An analysis of the unique, non-covalent, yet functionally irreversible inhibition of acetylcholinesterase by Territrem mycotoxins, with a focus on experimental evidence for its reversibility under specific conditions.
This guide provides a comparative analysis of the inhibitory mechanism of Territrem B (TRB), a close structural analog of Territrem A, on its primary target, acetylcholinesterase (AChE). While classified functionally as an irreversible inhibitor, experimental evidence reveals that its binding is non-covalent and can be reversed under specific laboratory conditions. This unique characteristic distinguishes it from classical reversible and irreversible inhibitors.
Territrem B vs. Classical Inhibitors: A Tale of Two Mechanisms
Acetylcholinesterase inhibitors are broadly categorized based on the nature of their interaction with the enzyme: reversible and irreversible.[1][2][3] Reversible inhibitors typically form non-covalent bonds with the enzyme, allowing for dissociation and restoration of enzyme function.[1] In contrast, irreversible inhibitors form stable, covalent bonds, permanently inactivating the enzyme.[1][2]
Territrem B presents a fascinating hybrid case. It is a potent and specific inhibitor of AChE but does not affect butyrylcholinesterase (BtChE).[4] Early studies characterized it as irreversible because standard methods could not restore enzyme activity after inhibition.[4][5] However, further investigation revealed that TRB does not form a covalent bond. Instead, it becomes trapped deep within the 20 Å active site gorge of the AChE enzyme.[5][6] This leads to a functionally irreversible state under physiological conditions, a mechanism described as "noncovalent yet irreversible binding".[5][7]
The structure of the AChE-TRB complex shows the inhibitor spanning both the peripheral and acylation sites of the enzyme's active site gorge.[8] This extensive interaction, combined with the narrowness of the gorge, is believed to provide the structural basis for the observed pseudo-irreversible binding.[5]
Experimental Proof of Reversibility
The key evidence for the non-covalent nature of Territrem B inhibition comes from experiments designed to disrupt the enzyme-inhibitor complex. While agents that regenerate covalently-inhibited AChE are ineffective, harsh denaturing agents can release the trapped TRB and restore enzyme function.
Comparative Data on Reversal Attempts
The following table summarizes the experimental findings that differentiate Territrem B's binding from typical irreversible inhibitors.
| Treatment Agent | Rationale | Effect on TRB-Inhibited AChE | Conclusion on Binding Type | Reference |
| Oxime Agents | Cleave covalent phosphorus-enzyme bonds formed by organophosphates. | No recovery of AChE activity. | Not a typical covalent inhibition. | [5][7] |
| 8 M Urea | A strong denaturing agent that unfolds protein structure. | Release of AChE-bound TRB and recovery of enzyme function. | The bond is non-covalent and can be disrupted by denaturation. | [5][7] |
Experimental Protocols
The determination of inhibition reversibility involves specific assays that measure enzyme activity after attempts to remove the inhibitor.
Protocol 1: AChE Activity Assay (Ellman's Method)
This assay is a standard colorimetric method for measuring AChE activity.
-
Preparation : A working solution of acetylcholinesterase (e.g., from electric eel) is prepared in a phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0).[7]
-
Inhibition : The enzyme solution is pre-incubated with the inhibitor (e.g., Territrem B) for a set period (e.g., 20 minutes at 25°C) to allow for binding.[7] A control experiment with a solvent vehicle (e.g., methanol) is run in parallel.[7]
-
Reaction Initiation : The chromogenic agent 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and the substrate acetylthiocholine (B1193921) are added to the enzyme-inhibitor mixture.[7]
-
Measurement : AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored anion. The rate of color formation is measured spectrophotometrically, which is proportional to the enzyme activity.
-
Calculation : The activity of the inhibitor-treated enzyme is expressed as a percentage of the activity of the control.
Protocol 2: Reversibility Test via Denaturation
This protocol is used to determine if the inhibition is due to non-covalent binding that can be reversed by unfolding the enzyme.
-
Inhibition : Follow steps 1 and 2 of the AChE Activity Assay to create the enzyme-inhibitor complex.
-
Treatment : The enzyme-inhibitor complex is treated with a high concentration of a denaturing agent, such as 8 M urea.[5][7]
-
Removal of Agent : The denaturing agent and the released inhibitor are removed, typically through methods like dialysis, to allow the enzyme to refold.
-
Activity Measurement : The activity of the treated enzyme is measured using the Ellman's method described above.
-
Interpretation : If the enzyme activity is significantly restored compared to an untreated enzyme-inhibitor complex, the inhibition is considered reversible under denaturing conditions, indicating a non-covalent interaction.[1]
Visualizing the Concepts
The following diagrams illustrate the experimental workflow for testing reversibility and the distinct mechanisms of enzyme inhibition.
Caption: Workflow for determining inhibition reversibility.
References
- 1. benchchem.com [benchchem.com]
- 2. differencebetween.com [differencebetween.com]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Territrems: Naturally Occurring Specific Irreversible Inhibitors of Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry-chemists.com [chemistry-chemists.com]
- 8. Acetylcholinesterase complexes with the natural product inhibitors dihydrotanshinone I and territrem B: binding site assignment from inhibitor competition and validation through crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of Territrem A for acetylcholinesterase over butyrylcholinesterase
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide on the Specificity of Territrem A for Acetylcholinesterase over Butyrylcholinesterase.
This compound, a tremorgenic mycotoxin produced by the fungus Aspergillus terreus, has garnered significant interest in the scientific community for its potent and specific inhibition of acetylcholinesterase (AChE). This guide provides a comprehensive comparison of this compound's inhibitory activity on AChE versus butyrylcholinesterase (BChE), supported by available experimental data and detailed methodologies.
High Potency and Selectivity for Acetylcholinesterase
Acetylcholinesterase and butyrylcholinesterase are two key enzymes involved in the hydrolysis of choline (B1196258) esters. While AChE is primarily found in the nervous system and at neuromuscular junctions, where it plays a critical role in terminating nerve impulses by breaking down the neurotransmitter acetylcholine, BChE is predominantly located in the plasma and liver, with a broader substrate specificity.
Experimental evidence strongly indicates that Territrem compounds exhibit a remarkable selectivity for AChE. A study on Territrem B, a closely related analog of this compound, demonstrated potent, irreversible inhibition of AChE. In stark contrast, the same study reported that Territrem B had no inhibitory effect on horse serum butyrylcholinesterase (BChE). While direct quantitative data for this compound's effect on BChE is limited in publicly available literature, the data from its analogue strongly suggests a high degree of specificity.
Furthermore, studies on novel derivatives of Territrem have reported exceptionally low IC50 values against AChE, falling within the nanomolar range, underscoring the high potency of this class of compounds.
Quantitative Inhibitory Data
The following table summarizes the available quantitative data on the inhibition of acetylcholinesterase by Territrem compounds.
| Compound | Enzyme | Source | IC50 Value | Reference |
| Territrem Derivative 1 | Acetylcholinesterase | 4.2 ± 0.6 nM | ||
| Territrem Derivative 2 | Acetylcholinesterase | 4.5 ± 0.6 nM | ||
| Territrem B | Acetylcholinesterase | Electrophorus electricus | Potent Inhibitor | |
| Territrem B | Butyrylcholinesterase | Horse Serum | No Inhibitory Effect |
Mechanism of Action and Binding
Structural and mechanistic studies have revealed that Territrem B binds to AChE in a unique manner, spanning both the catalytic active site (CAS) at the base of the enzyme's gorge and the peripheral anionic site (PAS) at its entrance. This dual-site binding is believed to contribute to its potent inhibitory activity.
Experimental Protocols
The determination of acetylcholinesterase and butyrylcholinesterase inhibition by compounds like this compound is typically performed using the Ellman's method. This colorimetric assay provides a reliable and high-throughput means of measuring cholinesterase activity.
Protocol: Determination of Cholinesterase Inhibition (Ellman's Method)
1. Principle: This assay measures the activity of cholinesterase by monitoring the production of thiocholine (B1204863) from the hydrolysis of a substrate, either acetylthiocholine (B1193921) for AChE or butyrylthiocholine (B1199683) for BChE. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the enzyme activity.
2. Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Butyrylcholinesterase (from equine serum or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
3. Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ATCI and BTCI in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of the test inhibitor (this compound) in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
-
Prepare working solutions of AChE and BChE in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add phosphate buffer.
-
Control wells (100% activity): Add enzyme solution, DTNB solution, and buffer (or solvent used for the inhibitor).
-
Inhibitor wells: Add enzyme solution, DTNB solution, and the test inhibitor at various concentrations.
-
-
Pre-incubation:
-
Mix the contents of the wells and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the appropriate substrate (ATCI for AChE or BTCI for BChE) to all wells to start the reaction.
-
-
Measurement:
-
Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Visualizing the Cholinergic Pathway and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated.
Safety Operating Guide
Proper Disposal of Territrem A: A Guide for Laboratory Professionals
For immediate release: December 4, 2025
This document provides essential safety and logistical information for the proper disposal of Territrem A, a potent tremorgenic mycotoxin. Developed for researchers, scientists, and drug development professionals, this guide outlines procedural, step-by-step instructions to ensure the safe handling and disposal of this hazardous compound, thereby minimizing risk to personnel and the environment. Adherence to these protocols is crucial for maintaining laboratory safety and regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. This compound is a neurotoxin, and appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust.
Quantitative Data for Handling and Disposal
For safe and effective disposal, understanding the physical and chemical properties of this compound is essential. The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₀O₉ | Cayman Chemical[1] |
| Molecular Weight | 510.5 g/mol | Cayman Chemical[1] |
| Appearance | A solid | Cayman Chemical[1] |
| Solubility | Soluble in DMF, DMSO, Ethanol (B145695), Methanol. Insoluble in water. | Cayman Chemical[1] |
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and certified professional waste disposal service. All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be segregated from general laboratory waste and clearly labeled as hazardous.
For laboratories that wish to perform a chemical inactivation step prior to collection by a waste disposal service, the following experimental protocol is provided as a guideline. This procedure is based on general methods for mycotoxin degradation and should be validated on a small scale before being applied to larger quantities of waste.
Experimental Protocol: Chemical Inactivation of this compound
This protocol outlines two potential methods for the chemical degradation of this compound: alkaline hydrolysis and oxidation.
Method 1: Alkaline Hydrolysis
-
Preparation of Waste Solution:
-
For solid this compound waste, dissolve it in a minimal amount of a suitable organic solvent in which it is soluble, such as ethanol or methanol.
-
For this compound solutions in organic solvents, proceed to the next step.
-
-
Inactivation:
-
In a designated and appropriately sized chemical-resistant container within a fume hood, add a 1 M solution of sodium hydroxide (B78521) (NaOH) to the this compound waste solution.
-
Ensure the final concentration of NaOH is in excess to facilitate the hydrolysis of the lactone rings, a common feature in many mycotoxins that contributes to their toxicity.
-
Stir the mixture at room temperature for a minimum of 24 hours to ensure complete degradation.
-
-
Neutralization and Disposal:
-
After the incubation period, neutralize the alkaline solution by slowly adding a 1 M solution of hydrochloric acid (HCl) while monitoring the pH with a calibrated pH meter. The final pH should be between 6.0 and 8.0.
-
The neutralized solution should be collected in a clearly labeled hazardous waste container for collection by a professional waste disposal service.
-
Method 2: Oxidation with Sodium Hypochlorite (B82951)
-
Preparation of Waste Solution:
-
As in the alkaline hydrolysis method, dissolve solid this compound waste in a minimal amount of a suitable organic solvent like ethanol or methanol.
-
-
Inactivation:
-
In a designated chemical-resistant container within a fume hood, add a fresh solution of sodium hypochlorite (NaOCl; household bleach, typically 5-6% NaOCl) to the this compound waste solution.
-
The final concentration of NaOCl should be at least 1% (v/v).
-
Stir the mixture at room temperature for at least 2 hours.
-
-
Quenching and Disposal:
-
After the reaction period, quench any remaining sodium hypochlorite by adding a reducing agent, such as sodium bisulfite, until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch paper).
-
The treated solution should be collected in a clearly labeled hazardous waste container for pickup by a certified hazardous waste contractor.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment from the potential hazards of this mycotoxin. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
